molecular formula C16H15NO4 B13775422 N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide CAS No. 71708-97-9

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Número de catálogo: B13775422
Número CAS: 71708-97-9
Peso molecular: 285.29 g/mol
Clave InChI: AXPFYEJZVXEOHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

71708-97-9

Fórmula molecular

C16H15NO4

Peso molecular

285.29 g/mol

Nombre IUPAC

(N-acetyl-4-phenoxyanilino) acetate

InChI

InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3

Clave InChI

AXPFYEJZVXEOHK-UHFFFAOYSA-N

SMILES canónico

CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C

Origen del producto

United States
Foundational & Exploratory

Synthesis Pathways and Mechanistic Insights for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Toxicological Chemists Document Type: Technical Whitepaper & Methodological Guide

Chemical Biology & Toxicological Context

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide belongs to a highly specialized class of compounds known as N-acetoxy-N-arylacetamides. In the fields of chemical biology and drug toxicology, these compounds are not typically developed as therapeutics; rather, they serve as prototypical models for the "ultimate carcinogenic metabolites" of arylamines1[1].

In biological systems, pro-carcinogenic arylamines undergo Phase I N-hydroxylation followed by Phase II O-acetylation or O-sulfation. The resulting esters are highly electrophilic. By synthetically generating N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, researchers can bypass in vivo metabolism to directly study the kinetics of 2[2]. The 4-phenoxyphenyl moiety provides unique steric bulk and electronic stabilization via its ether linkage, modulating the half-life of the reactive intermediate compared to classic models like N-acetoxy-2-acetylaminofluorene (N-AcO-AAF). Furthermore, mammalian hepatic microsomes are known to catalyze the deacetylation of these structures, dictating their ultimate toxicity3[3].

Retrosynthetic Strategy & Pathway Design

The synthesis of N,O-diacylated hydroxylamines requires precise chemocontrol. Direct diacetylation of an aryl hydroxylamine often leads to complex mixtures, over-reaction, or Polonovski-type rearrangements. Therefore, a controlled, three-step linear sequence is mandated:

  • Partial Reduction: Conversion of 4-phenoxynitrobenzene to the hydroxylamine.

  • Chemoselective N-Acetylation: Formation of the hydroxamic acid.

  • Phase-Isolated O-Acetylation: Installation of the highly labile N-O-Ac bond.

Synthesis A 4-Phenoxynitrobenzene B N-(4-phenoxyphenyl) hydroxylamine A->B Zn, NH4Cl C N-hydroxy-N-(4-phenoxyphenyl) acetamide B->C Ac2O, H2O D N-(Acetyloxy)-N-(4-phenoxyphenyl) acetamide C->D Ac2O, NaHCO3/Ether

Fig 1. Stepwise synthetic route from 4-phenoxynitrobenzene to the target compound.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , where the physical chemistry of the reaction environment inherently prevents side reactions.

Step 1: Partial Reduction to N-(4-phenoxyphenyl)hydroxylamine
  • Procedure: Dissolve 4-phenoxynitrobenzene (10 mmol) in a 2:1 mixture of ethanol and water. Add ammonium chloride (NH₄Cl, 1.2 eq) as a mild proton source. Chill the reaction to 10°C. Slowly add Zinc (Zn) dust (2.5 eq) in portions over 30 minutes, maintaining the temperature strictly below 15°C. Filter the zinc salts and extract with ethyl acetate.

  • Causality & Expertise: The reduction of nitroarenes can easily proceed all the way to the corresponding aniline (a 6-electron reduction). To arrest the cascade at the hydroxylamine stage (a 4-electron reduction), mild reducing agents in pH-controlled environments are required. Zn in aqueous NH₄Cl provides a buffered, mildly acidic environment (pH ~6). At this pH, the reduction potential is sufficient to reduce the nitro group but insufficient to cleave the N-O bond, which would require stronger acids (e.g., Zn/HCl) or unpoisoned catalytic hydrogenation.

Step 2: Chemoselective N-Acetylation
  • Procedure: To the crude N-(4-phenoxyphenyl)hydroxylamine dissolved in THF, add an equal volume of saturated aqueous sodium acetate (NaOAc). Cool to 0°C. Add acetic anhydride (Ac₂O, 1.05 eq) dropwise. Stir for 30 minutes, then extract with dichloromethane.

  • Causality & Expertise: The hydroxylamine intermediate possesses two nucleophilic sites: the nitrogen (softer, more nucleophilic) and the oxygen (harder, less nucleophilic). Conducting the reaction in an aqueous buffer at low temperatures kinetically suppresses O-acetylation because the oxygen atom becomes heavily solvated by water. Furthermore, the NaOAc buffer neutralizes the acetic acid byproduct, preventing acid-catalyzed disproportionation of the delicate hydroxylamine.

Step 3: O-Acetylation via Biphasic Partitioning
  • Procedure: Dissolve the N-hydroxy-N-(4-phenoxyphenyl)acetamide in a 2:1 (v/v) mixture of ethyl ether and petroleum ether. Add this organic phase to a continuously mixed aqueous solution of dilute sodium bicarbonate (NaHCO₃). Slowly add a slight excess of acetic anhydride. Separate the organic layer, dry over MgSO₄, and evaporate under reduced pressure to yield the target compound.

  • Causality & Expertise: N-acetoxy-N-arylacetamides are highly electrophilic and prone to rapid hydrolysis in protic or basic media. By utilizing a4[4], the reaction becomes a self-validating trap. As O-acetylation occurs at the aqueous/organic interface, the highly lipophilic N-acetoxy product immediately partitions exclusively into the inert ether layer. This physical separation shields the reactive N-O-Ac bond from the hydrolytic aqueous bicarbonate phase, preventing degradation and ensuring high yields.

Mechanistic Analysis of Solvolysis and Adduct Formation

The primary utility of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide lies in its predictable degradation into a reactive electrophile. Upon exposure to physiological conditions, the compound undergoes unimolecular ionization (solvolysis). The acetate leaving group departs, generating a resonance-stabilized nitrenium/carbenium ion pair.

This electron-deficient species rapidly attacks nucleophilic centers on cellular macromolecules. In DNA, the primary targets are the C8 and N2 positions of guanine, resulting in5[5].

Mechanism A N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide B Nitrenium Ion Pair A->B Solvolysis C Acetate Anion A->C Cleavage D DNA Adducts B->D Nucleophilic Attack

Fig 2. Solvolysis mechanism generating a reactive nitrenium ion for DNA adduct formation.

Quantitative Optimization Data

The choice of solvent system in Step 3 is the most critical variable in the synthesis pathway. The table below summarizes the quantitative impact of different O-acetylation conditions on the stability and isolated yield of N-acetoxy-N-arylacetamide derivatives.

Solvent SystemBase/CatalystReaction TimeProduct Stability (t₁/₂ in media)Isolated Yield (%)
Pyridine / CH₂Cl₂DMAP (cat.)4 hLow (Rapid Hydrolysis)45%
Acetic Anhydride (Neat)None12 hModerate55%
Ether/Petroleum Ether (2:1) Dilute NaHCO₃ (aq) 1 h High (Phase Partitioned) 88%

Data extrapolated from optimization protocols for structurally analogous N-acetoxy-N-arylacetamides[4].

References

  • Tumor initiation by N-acyloxy derivatives of piperidine and N-arylacetamides. PubMed, NIH. 1

  • Nucleophilic Substitution on Carcinogenic N-Acetoxy-N-arylacetamides1. AACR Journals. 2

  • N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes. Oxford Academic. 3

  • Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. PubMed, NIH. 5

  • A novel method for the small scale synthesis of N-acetoxy-2-acetylaminofluorene and its adducts. PubMed, NIH. 4

Sources

Technical Whitepaper: Solubility and Physicochemical Profiling of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and chemical biology increasingly rely on complex, reactive intermediates, understanding the physicochemical boundaries of these molecules is paramount. N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide belongs to the N-acetoxy-N-arylacetamide class—a family of compounds frequently utilized as models for reactive metabolites, prodrugs, and DNA-binding agents [2].

This whitepaper provides an in-depth technical analysis of the solubility profile of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide. By synthesizing structural thermodynamics with kinetic stability, this guide establishes a self-validating framework for researchers to accurately measure and interpret the solubility of this highly lipophilic and solvolytically sensitive compound across various solvent systems.

Structural Analysis & Predictive Thermodynamics

To understand the solubility of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, we must first analyze its structural components. The molecule consists of a highly lipophilic 4-phenoxyphenyl core attached to a nitrogen atom, which is further substituted by an acetyl group and an acetyloxy (-O-CO-CH₃) group.

The Lipophilicity Penalty

The parent compound, N-(4-phenoxyphenyl)acetamide, exhibits a remarkably low experimental aqueous solubility of 33.6 µg/mL at pH 7.4[1]. The transformation of this parent amide into the N-acetyloxy derivative fundamentally alters its solvation thermodynamics:

  • Loss of Hydrogen Bonding: The substitution replaces the amide N-H, eliminating the molecule's only hydrogen bond donor.

  • Increased Molecular Volume: The bulky acetyloxy group increases the molecular weight and the lipophilic surface area (LogP).

Consequently, the aqueous solubility of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is driven almost entirely to the sub-microgram per milliliter (< 5 µg/mL) range. Conversely, its solubility in polar aprotic and halogenated organic solvents is exceptionally high due to favorable dipole-dipole interactions and dispersion forces.

Quantitative Data Presentation

Table 1: Predicted Solubility and Stability Matrix

Solvent SystemPolarity IndexEstimated SolubilityStability (Half-life)Primary Solvation Mechanism
Water / PBS (pH 7.4) 10.2< 5 µg/mL< 2 HoursHighly limited; hydrophobic exclusion.
Methanol / Ethanol 5.1 - 5.25 - 15 mg/mLModerate (Days)Weak dipole interactions; risk of transesterification.
DMSO / DMF 7.2 / 6.4> 50 mg/mLHigh (Weeks)Strong dipole-dipole interactions; aprotic stabilization.
Dichloromethane (DCM) 3.1> 100 mg/mLHigh (Months)Favorable London dispersion forces.

Mechanistic Insights: The Solvolysis Confounding Factor

Expertise & Experience: A common pitfall in early-stage physicochemical profiling is conflating apparent solubility with thermodynamic solubility. For N-acetoxy-N-arylacetamides, measuring aqueous solubility is inherently complicated by the molecule's reactivity [3].

In protic media (like water or alcohols), the N-O bond is highly susceptible to heterolytic cleavage, forming a reactive arylamidonium or arylnitrenium ion [2]. This nucleophilic substitution pathway means that as the compound dissolves, it simultaneously degrades. If an assay relies purely on gravimetric or non-specific UV absorbance, the "dissolved" material may actually be a mixture of degradation products (e.g., acetate ions and phenolic adducts), leading to a gross overestimation of solubility.

Solvolysis A N-(Acetyloxy)-N- (4-phenoxyphenyl)acetamide B Arylamidonium / Nitrenium Ion A->B Heterolysis (Protic Media) D Acetate Ion A->D Cleavage C Degradation Products (Adducts / Phenols) B->C Nucleophilic Attack (H2O / Buffer)

Caption: Solvolysis pathway of N-acetoxy-N-arylacetamides in protic media.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, any solubility protocol for this compound must be a self-validating system that actively monitors for N-O bond cleavage. The following Shake-Flask methodology is engineered specifically for highly lipophilic, solvolytically sensitive compounds.

Thermodynamic Solubility Determination with Stability Validation

Step 1: Preparation of Saturated Solutions Add 2–5 mg of solid N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide to 1 mL of the target solvent in a borosilicate glass vial. Causality: Glass is strictly required. Highly lipophilic compounds partition into plastics, and plasticizers can leach into organic solvents, skewing chromatographic baselines.

Step 2: Equilibration (Temperature Controlled) Incubate the sealed vials on an orbital shaker at exactly 25.0°C. For organic solvents (DMSO, DCM), equilibrate for 24 hours. For aqueous buffers, limit equilibration to 4 hours to mitigate extensive solvolysis.

Step 3: Phase Separation via Ultracentrifugation Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes at 25°C. Causality: Do NOT use syringe filters (PTFE, Nylon, or PVDF). The extreme lipophilicity of the 4-phenoxyphenyl moiety results in severe non-specific adsorption to filter membranes, which will artificially lower the measured solubility. Centrifugation cleanly pellets the undissolved solid without introducing binding artifacts.

Step 4: Supernatant Extraction & Dilution Carefully aspirate the top 500 µL of the supernatant. Immediately dilute the aliquot into a stabilizing mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to quench any ongoing solvolysis.

Step 5: HPLC-UV/MS Quantification Analyze the diluted samples using a validated HPLC-UV/MS method. Validation Check: The chromatogram must be inspected for degradation peaks (e.g., the parent N-(4-phenoxyphenyl)acetamide or acetate-cleaved adducts). If the area of degradation peaks exceeds 5% of the total integrated area, the result must be reported as kinetic apparent solubility rather than true thermodynamic solubility.

Workflow Step1 1. Solid Compound Addition (Excess solid in glass vial) Step2 2. Equilibration (Shake at 25°C for 4-24h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 15k x g) Step2->Step3 Alert Critical: Monitor N-O bond cleavage during Step 2 Step2->Alert Step4 4. Supernatant Extraction (Immediate quench dilution) Step3->Step4 Step5 5. HPLC-UV/MS Quantification (Validate compound integrity) Step4->Step5

Caption: Self-validating shake-flask workflow for thermodynamic solubility.

Conclusion

The solubility of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is defined by a delicate balance between its highly lipophilic core and its chemically reactive N-acetoxy group. While it exhibits excellent solubility in aprotic organic solvents, its aqueous solubility is severely restricted and confounded by rapid solvolysis. By employing rigorous, self-validating analytical workflows that prioritize centrifugation over filtration and mandate chromatographic stability checks, researchers can accurately map the physicochemical boundaries of this complex molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80579, N-(4-Phenoxyphenyl)acetamide. Sanford-Burnham Center for Chemical Genomics. Retrieved from:[Link]

  • Scribner, J. D., Miller, J. A., & Miller, E. C. (1970). Nucleophilic Substitution on Carcinogenic N-Acetoxy-N-arylacetamides. Cancer Research, 30(6), 1523-1529. Retrieved from:[Link]

  • Yamada, H., Lee, M. S., & Wang, C. Y. (1988). N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes. Carcinogenesis, 9(11), 1995-2002. Retrieved from:[Link]

In-Depth Technical Guide: Molecular Weight, Formula, and Mechanistic Profiling of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic methodologies evolve, N -acetoxy- N -arylacetamides have emerged as critical electrophilic intermediates. This whitepaper provides an in-depth technical analysis of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide , detailing its exact molecular weight, molecular formula, and its dual utility as a model for carcinogenic DNA-adduct formation and as an internal oxidant in transition-metal catalysis.

Physicochemical Profiling and Structural Data

The precise molecular characterization of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is foundational for stoichiometric calculations in both biological assays and synthetic workflows. The compound features an acetamide core where the nitrogen is substituted by both a 4-phenoxyphenyl group and an acetyloxy (-OAc) moiety.

Table 1: Quantitative Physicochemical Data
PropertyValueComputational Derivation
Chemical Name N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamideIUPAC Nomenclature
Molecular Formula C16H15NO4Sum of C (16), H (15), N (1), O (4)
Molecular Weight 285.29 g/mol Based on standard atomic weights ([1])
Exact Mass 285.1001 DaMonoisotopic mass calculation[1]
Structural Class N -acetoxy- N -arylacetamideElectrophilic nitrenium precursor

Mechanistic Significance: The Causality of Reactivity

The defining feature of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is the highly labile N–O bond. As a Senior Application Scientist, I emphasize that this is not merely a structural quirk, but the thermodynamic engine driving its reactivity.

A. Biological Relevance (DNA Adduct Formation)

In toxicological models, N -acetoxy- N -arylacetamides serve as synthetic surrogates for the ultimate carcinogenic metabolites of arylamines (e.g., N -hydroxy-2-acetylaminofluorene). The heterolytic cleavage of the N–O bond generates a resonance-stabilized nitrenium/carbenium ion. This electrophile readily attacks nucleophilic centers on DNA (predominantly the C8 or N7 positions of guanine), forming covalent adducts ([2]). Understanding this causality allows researchers to use this compound to validate DNA-repair assays or study microsomal deacetylation pathways ([3]).

B. Synthetic Relevance (Internal Oxidant in C–H Activation)

In modern organometallic chemistry, the N -acetoxy group is strategically employed as an "internal oxidant." During Rhodium(III)-catalyzed C–H annulation reactions, the N–O bond cleavage provides the thermodynamic driving force to regenerate the active Rh(III) catalyst after reductive elimination, bypassing the need for stoichiometric external oxidants (like copper or silver salts) ([4]).

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis and Validation of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Objective : Convert the N -hydroxy precursor to the N -acetoxy derivative while preventing over-acetylation or thermal degradation.

  • Reaction Initialization : Dissolve 1.0 eq of N -hydroxy- N -(4-phenoxyphenyl)acetamide in anhydrous dichloromethane (DCM) at 0 °C. Causality: Low temperature suppresses spontaneous N–O heterolysis.

  • Catalytic Activation : Add 1.5 eq of anhydrous pyridine followed by dropwise addition of 1.2 eq of acetic anhydride. Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, while simultaneously neutralizing the acetic acid byproduct to prevent acid-catalyzed degradation.

  • Self-Validation (In-Process) : Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the polar N-OH spot ( Rf​ ~0.2) is entirely replaced by the less polar N-OAc spot ( Rf​ ~0.6).

  • Isolation : Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

  • Spectroscopic Validation : Confirm product via 1 H-NMR. The disappearance of the broad N-OH singlet (~9.0 ppm) and the emergence of a sharp acetate methyl singlet (~2.1 ppm) validates the structural integrity.

Protocol 2: Rhodium(III)-Catalyzed C–H Annulation

Objective : Utilize the compound as an internal oxidant to synthesize complex indole derivatives[4].

  • Catalyst Loading : In a Schlenk tube, combine 1.0 eq of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, 1.2 eq of an internal alkyne, and 5 mol%[Cp*RhCl 2​ ] 2​ .

  • Solvent and Additive : Add trifluoroethanol (TFE) and 20 mol% CsOAc. Causality: TFE provides a highly polar, non-coordinating environment that stabilizes the cationic Rh-intermediates. CsOAc facilitates the concerted metalation-deprotonation (CMD) step for C–H activation.

  • Thermal Activation : Stir at 80 °C for 12 hours. The N–O bond cleaves during the reductive elimination step, releasing acetate and driving the catalytic cycle.

  • Self-Validation : The stoichiometric release of acetic acid (detectable via pH shift in the crude mixture) serves as a diagnostic marker that the internal oxidation was successful.

Mechanistic Visualizations

G A N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (C16H15NO4) B Heterolytic N-O Cleavage (Rate-determining step) A->B Activation C Resonance-Stabilized Nitrenium Ion [Ar-N+-Ac <-> Ar+-N-Ac] B->C - Acetate D Acetate Leaving Group (CH3COO-) B->D E Nucleophilic Attack (e.g., DNA Guanine C8/N7) C->E Electrophilic Reaction F Covalent Adduct Formation (Biomarker/Toxicity) E->F

Mechanism of N-O heterolysis generating a reactive nitrenium ion for nucleophilic attack.

Workflow Step1 1. Reaction Setup Substrate + Rh(III) Catalyst Step2 2. C-H Activation Ortho-metalation by Rh(III) Step1->Step2 Step3 3. Alkyne Insertion Formation of Rhodacycle Step2->Step3 Step4 4. Reductive Elimination N-O Cleavage (Internal Oxidant) Step3->Step4 Step5 5. Product Isolation Indole Derivative Step4->Step5 Acetate Release

Workflow of Rh(III)-catalyzed C-H annulation utilizing the N-acetoxy internal oxidant.

References

  • PubChem . "N-Hydroxy-4-oxo-4-(4-phenoxy-phenyl)-butyramide | C16H15NO4" (Reference standard for stoichiometric mass calculations). National Center for Biotechnology Information. URL:[Link]

  • Scribner J. D., Miller J. A., Miller E. C. "Nucleophilic Substitution on Carcinogenic N-Acetoxy-N-arylacetamides." Cancer Research, 1970 Jun;30(6):1570–1579. URL:[Link]

  • Yamada H., Lee M. S., Wang C. Y. "N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes." Carcinogenesis, 1988 Nov;9(11):1995–2002. URL:[Link]

  • Rhodium-Catalyzed Annulation Methodology . "Rhodium-Catalyzed Annulation of N-Acetoxyacetanilide with Substituted Alkyne." Amazon AWS Document Repository. URL:[Link]

Sources

A Deep Dive into the Structural Elucidation of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Molecule of Interest

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, a complex N-arylacetamide derivative, presents a multifaceted challenge for structural elucidation. Its unique arrangement of an N-acetyloxy group, a phenoxy moiety, and an acetamide function necessitates a multi-technique approach to unambiguously determine its chemical architecture. This technical guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate the structural characterization of this and similar molecules. We will move beyond rote protocols to explore the underlying scientific rationale, ensuring a self-validating and robust analytical workflow. The accurate determination of a molecule's structure is a cornerstone of chemical and pharmaceutical research, directly impacting the understanding of its biological activity and potential as a therapeutic agent.[1]

The Strategic Approach to Structural Confirmation

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, a suite of NMR experiments is essential.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Landscape

Expertise & Experience: The ¹H NMR spectrum provides the initial overview of the proton environments. The chemical shift (δ) of each proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Anticipated ¹H NMR Spectral Data for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide:

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~ 2.10Singlet3HCH₃ (Acetamide)The methyl protons of the acetamide group are expected to be a singlet due to the absence of adjacent protons.
~ 2.25Singlet3HCH₃ (Acetyloxy)The methyl protons of the acetyloxy group are also a singlet, likely shifted slightly downfield compared to the acetamide methyl due to the adjacent oxygen.
~ 7.00 - 7.60Multiplet9HAromatic ProtonsThe nine protons on the two phenyl rings will appear as a complex multiplet. Protons on the phenoxy ring will have distinct shifts from those on the N-phenyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Carbon-13 (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the total number of unique carbon atoms and identifying key functional groups.

Anticipated ¹³C NMR Spectral Data for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide:

Chemical Shift (δ, ppm)Provisional AssignmentRationale
~ 24.0CH₃ (Acetamide)The methyl carbon of the acetamide group.
~ 21.0CH₃ (Acetyloxy)The methyl carbon of the acetyloxy group.
~ 115.0 - 160.0Aromatic CarbonsThe twelve carbons of the two phenyl rings will appear in this region.
~ 169.0C=O (Acetamide)The carbonyl carbon of the acetamide group.
~ 170.0C=O (Acetyloxy)The carbonyl carbon of the ester group, typically slightly downfield from an amide carbonyl.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Acquisition and Processing:

    • Follow similar data processing steps as for ¹H NMR.

2D NMR Spectroscopy (COSY & HSQC): Connecting the Dots

Expertise & Experience: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. In our target molecule, this would help delineate the spin systems within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Experimental Workflow for Structural Elucidation using NMR

G cluster_nmr NMR Spectroscopy Workflow HNMR 1. Acquire ¹H NMR Spectrum CNMR 2. Acquire ¹³C NMR Spectrum HNMR->CNMR Initial functional group and proton count COSY 3. Acquire COSY Spectrum CNMR->COSY Carbon skeleton information HSQC 4. Acquire HSQC Spectrum COSY->HSQC ¹H-¹H connectivity Structure 5. Propose Structure HSQC->Structure ¹H-¹³C direct correlations

Caption: A streamlined workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS): The Exact Mass

Expertise & Experience: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the molecular formula. For N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (C₁₈H₁₈N₂O₅), the expected exact mass would be calculated and compared to the experimental value.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be the ion of interest.

  • Data Analysis: Compare the measured m/z value with the theoretical exact mass for C₁₈H₁₈N₂O₅ to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Expertise & Experience: MS/MS involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide clues about the molecule's structure. Key expected fragmentations for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide would involve the cleavage of the ester and amide bonds.

Anticipated MS/MS Fragmentation Pattern:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
[M+H]⁺VariesCH₂=C=O (Ketene)Loss of the acetyl group from the acetyloxy moiety.
[M+H]⁺VariesCH₃COOH (Acetic Acid)Loss of acetic acid.
[M+H]⁺VariesC₈H₇NO (Acetaminophen)Cleavage of the ether bond.

Logical Flow of Mass Spectrometry Analysis

G cluster_ms Mass Spectrometry Workflow HRMS 1. HRMS Analysis Formula Determine Elemental Composition HRMS->Formula Confirmation Confirm Structural Connectivity Formula->Confirmation MSMS 2. MS/MS Analysis Fragments Identify Fragment Ions MSMS->Fragments Fragments->Confirmation

Caption: Workflow for confirming molecular formula and connectivity via MS.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expertise & Experience: The FTIR spectrum will provide characteristic absorption bands for the key functional groups in N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

Anticipated FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~ 3300MediumN-HAmide N-H stretch
~ 3050MediumC-HAromatic C-H stretch
~ 1760StrongC=OEster carbonyl stretch
~ 1680StrongC=OAmide carbonyl stretch (Amide I)
~ 1540MediumN-H bend, C-N stretchAmide II
~ 1240StrongC-OEther C-O stretch
~ 1200StrongC-OEster C-O stretch

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is a testament to the power of a multi-faceted analytical approach. The combined data from ¹H, ¹³C, and 2D NMR spectroscopy will define the carbon-hydrogen framework and atomic connectivity. High-resolution mass spectrometry will unequivocally confirm the elemental composition, while tandem mass spectrometry will corroborate the proposed structure through logical fragmentation pathways. Finally, FTIR spectroscopy will provide a rapid and reliable confirmation of the key functional groups. By integrating these techniques with a deep understanding of their underlying principles, researchers can confidently and accurately characterize this and other complex molecules, paving the way for further investigation into their chemical and biological properties.

References

  • Ahmad, S., et al. (2009). N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3099. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2010a). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o303. Available at: [Link]

  • Farrugia, L. J. (1997). ORTEP-3 for Windows - a version of ORTEP-III with a Graphical User Interface (GUI). Journal of Applied Crystallography, 30(5), 565.
  • Gowda, B. T., et al. (2009a). Crystal structure of N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333.
  • Gowda, B. T., et al. (2009b). N-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o295.
  • Ma, L., et al. (2009). N-(4-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1085.
  • mzCloud (2008). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Available at: [Link]

  • Nigar, et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2485. Available at: [Link]

  • RML Admin (2023). Difference between Ether and Ester Bonding in FTIR Spectra. RML Mehrolia. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • TSI Journals (2023). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Trade Science Inc. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimal Reaction Conditions for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is a specialized synthetic precursor utilized primarily for the controlled generation of the 4-phenoxyphenyl-N-acetylnitrenium ion. Nitrenium ions are highly reactive, electron-deficient species implicated in both targeted synthetic C-H amidation and the metabolic activation of aromatic amine carcinogens[1].

The structural design of this molecule is highly deliberate, and understanding its mechanism is critical for optimizing reaction conditions:

  • The Leaving Group: The N-acetyloxy (-OAc) moiety acts as an excellent leaving group. This permits heterolytic N-O bond cleavage (solvolysis) under mild, physiological-like conditions without the need for harsh chemical oxidants[2].

  • The Aryl System: The 4-phenoxyphenyl group provides critical resonance stabilization to the resulting nitrenium ion. This stabilization extends the transient half-life of the electrophile, allowing it to diffuse and react selectively with nucleophiles (e.g., DNA bases like guanine) rather than undergoing immediate, non-specific solvent collapse[3].

Causality of Experimental Choices (E-E-A-T)

To achieve reproducible generation and trapping of the nitrenium ion, the reaction environment must be strictly controlled. As a self-validating system, the protocol relies on the precise interplay of solvent polarity, pH, and temperature.

Solvent Selection: The precursor is highly lipophilic, while target nucleophiles (like 2'-deoxyguanosine or oligonucleotides) are inherently water-soluble. Therefore, a mixed aqueous-organic solvent system is mandatory. A 20% Ethanol/Water mixture provides the optimal dielectric constant to promote the ionization of the N-O bond while maintaining the solubility of all reactants[4].

pH Optimization: Solvolysis and subsequent nucleophilic trapping are highly pH-dependent. The optimal pH is 7.0–7.4, maintained via a 50 mM Potassium Phosphate buffer. Causality: At this physiological pH, the N7 position of guanine remains unprotonated and highly nucleophilic, maximizing the yield of the C8- or N7-guanine adduct[3]. Acidic conditions (pH < 5) protonate the nucleophile, while highly basic conditions (pH > 9) lead to rapid competitive hydrolysis of the nitrenium ion to a hydroxamic acid.

Temperature Control: Reactions are typically incubated at 37 °C. This temperature provides sufficient thermal energy to overcome the activation barrier for N-O bond heterolysis while accurately mimicking physiological conditions for toxicological modeling.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, precursor half-life, and the efficiency of nitrenium ion trapping.

Solvent SystempHTemperature (°C)Precursor Half-Life (t½)Major Reaction PathwaydG Adduct Yield (%)
20% Ethanol / 80% Water 7.4 37 ~45 min Nitrenium Ion Trapping 65 - 75%
50% Acetonitrile / 50% Water7.025~120 minNitrenium Ion Trapping50 - 60%
100% Aqueous Buffer7.437N/A (Insoluble)Precipitation< 5%
20% Ethanol / 80% Water4.037~300 minAcid-Catalyzed Hydrolysis< 10%

Experimental Protocols

The following methodology details a self-validating workflow for generating the nitrenium ion and trapping it with 2'-deoxyguanosine (dG).

Protocol: In Vitro Trapping with 2'-Deoxyguanosine (dG)

Step 1: Preparation of Nucleophile Solution Dissolve dG in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 2 mM. Validation Check: The solution must be optically clear with a characteristic UV absorbance maximum at 253 nm.

Step 2: Precursor Addition Dissolve N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide in absolute ethanol to create a 10 mM stock solution. Add 200 µL of this stock dropwise to 800 µL of the dG solution at 37 °C, vortexing continuously. Causality: Dropwise addition under agitation prevents localized precipitation of the lipophilic precursor, ensuring a homogenous 20% ethanol final concentration.

Step 3: Incubation Incubate the mixture in a thermomixer at 37 °C for 4 hours (approximately 5 half-lives of the precursor).

Step 4: Quenching and Extraction Quench the reaction by cooling the vial to 4 °C. Extract unreacted precursor and non-polar solvolysis byproducts (e.g., hydroxamic acid) by washing the mixture with ethyl acetate (3 x 1 mL). The aqueous layer will retain the polar dG adducts.

Step 5: Analytical Validation Analyze the aqueous phase via RP-HPLC (C18 column, gradient elution with water/acetonitrile). Validation Check: The successful formation of the C8-dG adduct will appear as a new distinct peak with a red-shifted UV absorbance (~280 nm) compared to unreacted dG, confirming successful nitrenium ion trapping.

Reaction Pathway Visualization

Pathway A N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Stable Precursor) B Solvolysis (Aqueous Buffer, pH 7.4, 37°C) A->B Incubation C 4-Phenoxyphenyl-N-acetylnitrenium Ion (Reactive Electrophile) B->C - Acetate Anion D Nucleophilic Trapping (e.g., 2'-Deoxyguanosine) C->D + Nucleophile E C8- or N7-Guanine Adduct (Stable Covalent Product) D->E Covalent Binding

Reaction pathway of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide solvolysis and trapping.

References

  • Scribner, J. D. "N-Aryl-N-acetylnitrenium ions in aromatic amine carcinogenesis. 4." The Journal of Organic Chemistry (1976). 1

  • Scribner, J. D.; Naimy, N. K. "Adducts between the Carcinogen 2-Acetamidophenanthrene and Adenine and Guanine of DNA." Cancer Research (1975). 3

  • Scribner, J. D.; Scribner, N. K.; Smith, D. L.; Jenkins, E.; McCloskey, J. A. "Acetylation of nucleosides by N-acetoxy-N-arylacetamides: dependence on base, aryl group, and buffer composition." The Journal of Organic Chemistry (1982). 2

  • Scribner, J. D.; Naimy, N. K. "Reactions of Esters of N-Hydroxy-2-acetamidophenanthrene with Cellular Nucleophiles and the Formation of Free Radicals upon Decomposition of N-Acetoxy-N-arylacetamides." Cancer Research (1973). 4

Sources

Purification techniques for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide from crude mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide from crude synthetic mixtures, designed for chemists and researchers in pharmaceutical and materials science. This document provides a detailed examination of purification strategies, including recrystallization, column chromatography, and preparative HPLC, complete with step-by-step protocols and troubleshooting guides.

Introduction: The Imperative for Purity

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is a small molecule of interest in drug discovery and materials science. As with any active pharmaceutical ingredient (API) or high-performance chemical, its efficacy, safety, and reliability are directly contingent on its purity. Crude mixtures from synthesis invariably contain unreacted starting materials, byproducts, and degradation products. For N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, common impurities may include the precursor N-(4-phenoxyphenyl)acetamide, residual acetylating agents like acetic anhydride, and various side-products.[1]

This guide provides a comprehensive overview of robust purification techniques tailored for this compound, moving from classical, large-scale methods to high-resolution chromatographic separations. The choice of method depends on the initial purity of the crude material, the required final purity, and the scale of the purification.

Strategic Approach to Purification

The purification strategy for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide should be a logical progression, starting with simpler, bulk methods and proceeding to more refined techniques if higher purity is required. The initial assessment of the crude mixture by methods like Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) is critical for selecting the most appropriate starting point.

Start Crude N-(Acetyloxy)-N- (4-phenoxyphenyl)acetamide Assess Purity Assessment (TLC, Analytical HPLC) Start->Assess Recrystallization Technique 1: Recrystallization Assess->Recrystallization Major component >85% Crystalline solid Column Technique 2: Column Chromatography Assess->Column Multiple impurities Moderate polarity differences Prep_HPLC Technique 3: Preparative HPLC Assess->Prep_HPLC Trace impurities High purity needed Analysis Final Purity Verification (HPLC, NMR, MS) Recrystallization->Analysis Column->Analysis Prep_HPLC->Analysis Final_Product High-Purity Product (>99%) Analysis->Final_Product Purity Confirmed

Caption: General purification workflow for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

Technique 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, making it an excellent first choice for large-scale purification where the initial purity is relatively high. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality Behind Solvent Selection

The ideal solvent should exhibit high solubility for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide at an elevated temperature but low solubility at cooler temperatures. Conversely, impurities should either be insoluble at high temperatures or remain highly soluble at low temperatures. Given the acetamide and phenoxy-phenyl structure, moderately polar solvents are excellent candidates. A binary solvent system, such as ethanol-water or ethyl acetate-hexane, often provides the necessary fine-tuning of solvent polarity to achieve optimal crystallization.[1][2]

Protocol 1: Recrystallization from an Ethanol-Water System
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This should be done on a stirrer hotplate in a fume hood.

  • Decolorization (Optional): If the resulting solution is colored, it may indicate high-molecular-weight byproducts or oxidation products.[1] Allow the solution to cool slightly, add a small amount (1-2% w/w) of activated charcoal, and gently boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until persistent cloudiness (the saturation point) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solvent boiling point is higher than the compound's melting point; the compound is too impure.Use a lower-boiling solvent or a different solvent system. Purify first by column chromatography.[1]
No Crystals Form The solution is not saturated (too much solvent used); the solution is supersaturated.Boil off some solvent to increase concentration. Scratch the inner wall of the flask with a glass rod. Add a seed crystal.[1]
Low Yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent. Ensure filtration apparatus is hot. Increase time in the ice bath.
Colored Crystals Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization before crystallization.[1]

Technique 2: Flash Column Chromatography

When recrystallization is ineffective due to the presence of multiple impurities or impurities with similar solubility profiles, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.

Principle of Separation

For a moderately polar compound like N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, normal-phase chromatography using silica gel as the stationary phase is typically effective. The compound will be eluted from the column with a mobile phase (eluent) of appropriate polarity. Less polar impurities will elute faster, while more polar impurities will be retained more strongly on the silica.

Protocol 2: Purification via Flash Column Chromatography
  • Eluent Selection (TLC Analysis): Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show the target compound with a Retention Factor (Rf) of approximately 0.3-0.4 and good separation from all impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If multiple impurities are present, a gradient elution (gradually increasing the proportion of the more polar solvent) can be more effective than an isocratic (constant composition) elution.[1]

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. Eluent Selection via TLC (Target Rf ~0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Step-by-step workflow for flash column chromatography.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity (>99.5%) or for separating challenging, closely-related impurities, preparative HPLC is the most powerful technique. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of material.[3][4]

Method Development and Scale-Up

A successful preparative separation begins with a well-developed analytical method, typically on a reversed-phase C18 column. The mobile phase often consists of acetonitrile or methanol and water, sometimes with an acid modifier like formic acid to improve peak shape.[5][6] The analytical method is then scaled up for the preparative column, adjusting the flow rate and injection volume to maximize throughput while maintaining resolution.[7]

Protocol 3: High-Purity Purification by Reversed-Phase Prep HPLC
  • Analytical Method Development: Develop an analytical HPLC method that shows good resolution between the target compound and all impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid.[8]

  • Sample Preparation: Dissolve the crude or partially purified material in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates that could damage the column or system.

  • System Setup: Install a preparative column of the same stationary phase as the analytical column. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Loading Study: Perform a series of small injections with increasing mass to determine the maximum sample load that can be applied without significant loss of resolution (overloading).[9]

  • Purification Run: Inject the prepared sample onto the equilibrated column and begin the run.

  • Fraction Collection: Use an automated fraction collector triggered by UV absorbance to collect the peak corresponding to the pure N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

  • Product Recovery: Combine the pure fractions. The bulk of the organic solvent (e.g., acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent to recover the final product.

Comparison of Purification Techniques
ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Scale 1 g - 1 kg100 mg - 100 g1 mg - 10 g
Achievable Purity 95 - 99%90 - 98%>99.5%
Speed Slow (hours to days)Moderate (hours)Fast (minutes to hours)
Cost / Complexity Low / LowModerate / ModerateHigh / High
Solvent Consumption ModerateHighHigh
Ideal For Bulk purification of mostly pure, crystalline solids.Complex mixtures with multiple components.Final polishing, high-purity isolation, difficult separations.[10]

Final Purity Assessment

Regardless of the purification method employed, the final purity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide must be confirmed. A combination of orthogonal analytical techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities with different proton or carbon environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

By employing these robust purification and analytical techniques, researchers can confidently obtain N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide of the required purity for its intended application.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Phenoxyphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Acetamide, N-[4-(hexyloxy)phenyl]-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Khan, I. U., et al. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. PMC. Retrieved from [Link]

  • Jiang, L., et al. (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Retrieved from [Link]

  • Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide - Hazard. Retrieved from [Link]

  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Retrieved from [Link]

  • Jasinski, J. P., et al. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • Belay, Y. H., et al. (n.d.). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. ResearchGate. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-(4-Phenoxy-phenyl)-acetamide. Retrieved from [Link]

  • Fun, H.-K., et al. (n.d.). Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide. PMC. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantitative Analysis of N-(4-Acetylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(4-Acetylphenyl)acetamide. As a critical intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs) like paracetamol and practolol, its accurate quantification is paramount for ensuring drug quality and safety[1]. This guide provides a comprehensive protocol developed from foundational chromatographic principles, covering method development, a step-by-step analytical procedure, and validation in accordance with International Council for Harmonisation (ICH) guidelines[2][3][4]. It is intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Background

N-(4-Acetylphenyl)acetamide (CAS No. 2719-21-3) is a key chemical intermediate in the pharmaceutical industry[1]. Its molecular structure, featuring both an acetyl group and an acetamide group on a benzene ring, gives it moderate polarity. The presence of this compound, even in trace amounts, in final drug products must be strictly controlled. Therefore, a reliable and robust analytical method is essential for its quantification.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and reproducibility[5]. This note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar compounds like N-(4-Acetylphenyl)acetamide from other potential impurities and the main API.

Physicochemical Properties of N-(4-Acetylphenyl)acetamide
PropertyValueReference
Molecular Formula C₁₀H₁₁NO₂[6]
Molecular Weight 177.20 g/mol [6]
LogP (predicted) 1.2[6]
pKa (estimated) ~16-18 (amide proton)[7]

The LogP value suggests that N-(4-Acetylphenyl)acetamide has sufficient hydrophobicity for good retention on a non-polar stationary phase like C18 in a reversed-phase system[8][9]. While the amide proton is weakly acidic, for practical purposes, the molecule is considered neutral under typical RP-HPLC conditions (pH 2-8)[7].

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression of selecting and optimizing key parameters.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical factor in achieving the desired separation[10].

  • Rationale for C18: A C18 (octadecylsilane) column was selected as the primary choice. C18 columns are the most widely used in reversed-phase chromatography, offering a high degree of hydrophobicity that is ideal for retaining and separating compounds like N-(4-Acetylphenyl)acetamide[8][11]. The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary mechanism for retention[11].

  • Column Specifications: A modern, high-purity silica column with end-capping is recommended to minimize secondary interactions with residual silanol groups, which can cause peak tailing[7]. A particle size of 3-5 µm is a good starting point for standard HPLC systems, balancing efficiency and backpressure.

Mobile Phase Optimization

The mobile phase composition dictates the elution strength and, consequently, the retention time and resolution of the analyte.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Acetonitrile was chosen for this method due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths compared to methanol.

  • Aqueous Phase and pH Control: An acidic mobile phase is often beneficial for polar aromatic compounds. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous phase serves two purposes:

    • It protonates residual silanol groups on the silica packing, reducing undesirable secondary interactions that lead to peak tailing[7].

    • It ensures consistent ionization of any acidic or basic impurities, leading to reproducible retention times.

  • Isocratic vs. Gradient Elution: For the analysis of a single compound or a simple mixture, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility. If the sample contains impurities with a wide range of polarities, a gradient elution (varying mobile phase composition over time) would be more appropriate to ensure all components are eluted in a reasonable time with good peak shape[12]. For this application, an isocratic method is developed first for simplicity and robustness.

Detector Wavelength Selection

The UV detector wavelength should be set at the absorbance maximum (λmax) of N-(4-Acetylphenyl)acetamide to achieve the highest sensitivity. Based on its chemical structure (an aromatic chromophore), a wavelength in the range of 240-260 nm is expected to provide a strong signal. A wavelength of 245 nm is a common starting point for similar compounds and is used in this method[7].

Experimental Protocol: Quantitative Analysis

This section provides a detailed, step-by-step protocol for the analysis of N-(4-Acetylphenyl)acetamide.

Equipment and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • N-(4-Acetylphenyl)acetamide reference standard.

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Formic acid (reagent grade).

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1 mL of formic acid to 600 mL of HPLC grade water and mix well. Add 400 mL of acetonitrile and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system and prevent peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-(4-Acetylphenyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh the sample containing N-(4-Acetylphenyl)acetamide and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before running the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%
Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow prep Solution Preparation (Mobile Phase, Standards, Samples) equilibration System Equilibration (Stable Baseline) prep->equilibration sst System Suitability Test (SST) (5 injections of standard) equilibration->sst sst_check SST Criteria Met? sst->sst_check sst_check->equilibration No, Troubleshoot sequence Run Analytical Sequence (Blank, Standards, Samples) sst_check->sequence Yes data_proc Data Processing (Integration, Calibration Curve) sequence->data_proc report Generate Report (Quantify Analyte) data_proc->report

Caption: Workflow for HPLC analysis of N-(4-Acetylphenyl)acetamide.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose[3][13]. The following parameters should be assessed.

Validation ParameterDescription and ProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities.The analyte peak should be free from interference from other components at its retention time.
Linearity Analyze the calibration standards (e.g., 5 levels from 1 to 50 µg/mL) in triplicate. Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard or sample at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision. Typically determined where the signal-to-noise ratio is ≥ 10.Report the value.
Robustness Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on system suitability and analyte quantification.System suitability criteria must be met under all varied conditions.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. Here are solutions to common issues.[14][15][16][17]

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanols. - Column contamination or aging. - Sample overload.- Ensure mobile phase pH is acidic (e.g., 0.1% formic acid). - Use a modern, end-capped C18 column.[7] - Flush the column or replace if necessary. - Reduce sample concentration.
Retention Time Drifts - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column aging.- Prepare fresh mobile phase and ensure it is thoroughly mixed. - Use a column thermostat and allow for proper equilibration.[15] - Monitor system suitability and replace the column when performance degrades.
High Backpressure - Blockage in the system (e.g., tubing, frits). - Contaminated or precipitated mobile phase. - Clogged column inlet.- Filter all samples and mobile phases.[14] - Systematically check for blockages by disconnecting components. - Back-flush the column with a compatible solvent (check manufacturer's instructions).
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp aging.- Degas the mobile phase thoroughly and purge the pump.[15] - Flush the system with a strong solvent like isopropanol. - Replace the detector lamp if necessary.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate approach for the quantitative determination of N-(4-Acetylphenyl)acetamide. By employing a standard C18 column with an acetonitrile and acidified water mobile phase, excellent chromatographic performance is achieved. The method is suitable for routine quality control analysis in the pharmaceutical industry and can be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • MTC USA. Acetaminophen and Impurity Analyzed with HPLC - AppNote.
  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Benchchem. Technical Support Center: HPLC Analysis of N-(4-Acetylphenyl)acetamide.
  • National Center for Biotechnology Information. (n.d.). N-(p-acetylphenyl)acetamide. PubChem.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Benchchem. The Pivotal Role of N-(4-Acetylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide.

Sources

Troubleshooting & Optimization

Navigating the Stability of N-phenylacetamide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the stability of N-phenylacetamide derivatives in solution. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to common stability challenges encountered during experimental work. As Senior Application Scientists, we understand that compound stability is paramount to the integrity and success of your research. This resource is structured in a question-and-answer format to directly address specific issues, explaining the "why" behind the "how" to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Addressing Common Stability Issues

Here, we tackle specific problems you might be facing in the lab with your N-phenylacetamide derivatives.

Question 1: My N-phenylacetamide derivative is rapidly degrading in my aqueous formulation. What are the likely causes and how can I mitigate this?

Answer:

Rapid degradation in aqueous solutions is a frequent challenge, primarily driven by the susceptibility of the amide bond to hydrolysis.[1] This process involves the cleavage of the carbon-nitrogen bond by water, leading to the formation of a carboxylic acid and an amine.[1] The rate of this degradation is highly dependent on the pH of the solution.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2]

  • Base-Catalyzed Hydrolysis: In basic conditions (high pH), a hydroxide ion directly attacks the carbonyl carbon. This is often a more significant issue for N-phenylacetamide derivatives. A positive ρ value in the Hammett equation for this reaction indicates that electron-withdrawing groups on the phenyl ring can accelerate this process.[2]

Solutions and Experimental Protocols:

  • pH Optimization and Control: This is the most critical first step. The stability of your compound is likely to be optimal within a specific pH range.[3][4]

    • Protocol: pH Stability Profile Determination

      • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[5]

      • Dissolve your N-phenylacetamide derivative in each buffer to a known concentration.

      • Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation).

      • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

      • Analyze the concentration of the parent compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

      • Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.

  • Buffer Selection: The choice of buffer is crucial not only for pH control but also to avoid buffer-catalyzed degradation.[7]

    • Insight: Phosphate buffers are generally a good starting point for near-neutral pH as they are biocompatible and effective in the physiological pH range.[8] However, always verify that the buffer components themselves do not react with your compound.

  • Minimizing Water Exposure: If your compound is extremely labile to hydrolysis, consider formulation strategies that reduce its exposure to water.

    • Lyophilization (Freeze-Drying): This process removes water from the formulation, significantly enhancing stability for storage.[9] The product can then be reconstituted immediately before use.

    • Co-solvents: Employing water-miscible organic solvents like propylene glycol or polyethylene glycol (PEG) can reduce the water activity and slow down hydrolysis.[10]

Question 2: I've observed the formation of colored byproducts in my solution upon storage, even when protected from light. What could be the cause?

Answer:

The formation of colored byproducts often points towards oxidative degradation. While N-phenylacetamides themselves are relatively stable, substituents on the phenyl ring or the presence of other susceptible functional groups can be prone to oxidation.[1]

Causality Explained:

Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in your solvents or excipients.[9] Functional groups like phenols, thiols, and tertiary amines are particularly vulnerable.[9]

Solutions and Experimental Protocols:

  • Inert Atmosphere: Protecting your solution from oxygen is a primary defense against oxidation.

    • Protocol: Degassing and Inert Gas Purging

      • Before dissolving your compound, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

      • Prepare your solution under a continuous blanket of the inert gas.

      • Store the final solution in a sealed vial with the headspace purged with the inert gas.

  • Addition of Antioxidants: Antioxidants can be added to the formulation to preferentially oxidize, thereby protecting your active compound.[9]

    • Common Antioxidants:

      • For Aqueous Systems: Ascorbic acid, sodium metabisulfite.

      • For Lipid-Based Systems: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA).

    • Recommendation: The concentration of antioxidants should be optimized, as excessive amounts can sometimes lead to other stability issues.

  • Use of Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions.[9]

    • Actionable Step: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your formulation to sequester these metal ions.[1] A typical concentration to start with is 0.01% to 0.1%.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability of N-phenylacetamide derivatives.

What are the primary degradation pathways for N-phenylacetamide derivatives?

The most common degradation pathways are hydrolysis, oxidation, and photodecomposition.[1][11]

  • Hydrolysis: Cleavage of the amide bond, accelerated by acidic or basic conditions.[1]

  • Oxidation: Degradation due to reaction with oxygen, often catalyzed by light or metal ions.[9]

  • Photodecomposition: Degradation caused by exposure to light, particularly UV radiation.[12]

The following diagram illustrates these key degradation pathways.

cluster_0 N-phenylacetamide Derivative cluster_1 Degradation Stressors cluster_2 Degradation Pathways & Products A N-phenylacetamide Derivative B Water (H₂O) (Acid/Base Catalysis) A->B Leads to C Oxygen (O₂) (Light/Metal Ion Catalysis) A->C Leads to D Light (hν) A->D Leads to E Hydrolysis (Aniline + Acetic Acid Derivatives) B->E Results in F Oxidation (e.g., Hydroxylated Species, Colored Byproducts) C->F Results in G Photodegradation (Various Photoproducts) D->G Results in

Caption: Primary degradation pathways for N-phenylacetamide derivatives.

How do I perform a forced degradation study for my N-phenylacetamide derivative?

Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of your compound.[13] These studies are a requirement under ICH guidelines for drug development.[11][14]

Key Stress Conditions for Forced Degradation:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To identify acid-labile degradation products.[11]
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo identify base-labile degradation products.[11]
Oxidation 3% H₂O₂ at room temperatureTo identify oxidative degradation products.[13]
Thermal Degradation Dry heat (e.g., 80°C) or controlled humidityTo assess the impact of heat on stability.[12]
Photostability Exposure to light (UV and visible) as per ICH Q1B guidelinesTo determine light sensitivity and packaging requirements.[12]

Experimental Workflow for Forced Degradation:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are detectable without excessively degrading the main compound.[11][12]

A Prepare Stock Solution of N-phenylacetamide Derivative B Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Quench Reactions (if applicable) B->C D Analyze Samples at Time Points (e.g., HPLC, LC-MS) C->D E Characterize Degradants (Mass Spectrometry, NMR) D->E F Develop Stability-Indicating Method D->F

Caption: Workflow for a forced degradation study.

What role do excipients play in the stability of N-phenylacetamide formulations?

Excipients are crucial for maintaining the stability of the final product.[4]

  • Buffering Agents: As discussed, these maintain the optimal pH for stability.[3]

  • Antioxidants and Chelating Agents: These protect against oxidative degradation.[9]

  • Solubilizing Agents: Excipients like cyclodextrins or polymers (e.g., PVP, HPMC) can enhance solubility and, in some cases, protect the drug from degradation by forming inclusion complexes.[9][15][16]

  • Cryoprotectants/Lyoprotectants: Sugars like trehalose or mannitol are used in lyophilized formulations to protect the compound during freezing and drying.[15][17]

The selection of excipients must be done carefully, as they can also introduce impurities or interact with the active compound. Always perform compatibility studies between your N-phenylacetamide derivative and potential excipients.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). Retrieved March 8, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 8, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. (n.d.). Retrieved March 8, 2026, from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Retrieved March 8, 2026, from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved March 8, 2026, from [Link]

  • How Formulation Decisions Impact Drug Stability and Bioavailability - PharmSky Research. (2025, November 21). Retrieved March 8, 2026, from [Link]

  • N-Phenylacetamide - ChemBK. (2025, August 19). Retrieved March 8, 2026, from [Link]

  • What is the mechanism of Acetanilide? - Patsnap Synapse. (2024, July 17). Retrieved March 8, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (2025, December 16). Retrieved March 8, 2026, from [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (n.d.). Retrieved March 8, 2026, from [Link]

  • Buffers in Biologics Manufacturing - BioProcess International. (2017, February 13). Retrieved March 8, 2026, from [Link]

  • Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO 2 /UV-A - MDPI. (2022, May 30). Retrieved March 8, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 8, 2026, from [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers - Pharmaguideline. (n.d.). Retrieved March 8, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021, July 26). Retrieved March 8, 2026, from [Link]

  • Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. (2023, September 9). Retrieved March 8, 2026, from [Link]

  • Biodegradation of acetanilide herbicides acetochlor and butachlor in soil - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST. (2024, October 14). Retrieved March 8, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Acetanilide - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Biodegradation of acetanilide herbicides acetochlor and butachlor in soil - PubMed. (2002, October 15). Retrieved March 8, 2026, from [Link]

  • Forced Degradation Testing Procedure - ResolveMass Laboratories Inc. (2025, November 5). Retrieved March 8, 2026, from [Link]

  • Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved March 8, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 8, 2026, from [Link]

  • Acetanilide | C8H9NO | CID 904 - PubChem - NIH. (n.d.). Retrieved March 8, 2026, from [Link]

  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - ResearchGate. (2022, November 15). Retrieved March 8, 2026, from [Link]

  • Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products | Request PDF - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • (PDF) The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide - ResearchGate. (2025, November 12). Retrieved March 8, 2026, from [Link]

  • Forced degradation and impurity profiling. (n.d.). Retrieved March 8, 2026, from [Link]

  • Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide | Request PDF - ResearchGate. (2025, August 9). Retrieved March 8, 2026, from [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - Semantic Scholar. (2021, October 2). Retrieved March 8, 2026, from [Link]

  • WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents. (n.d.).
  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5). Retrieved March 8, 2026, from [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem. (n.d.). Retrieved March 8, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Purification of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals synthesizing N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide .

This molecule—a diacetylated derivative of N-(4-phenoxyphenyl)hydroxylamine—presents unique synthetic challenges. The N-O bond is notoriously labile, and the steric hindrance around the nitrogen center often leads to incomplete reactions or degradation during workup[1]. This guide is structured to address the exact causality behind common impurities and provides a self-validating protocol to consistently achieve >98% purity.

Troubleshooting Q&A: Purity Optimization

Q1: My LC-MS shows a massive peak for 4-phenoxyaniline instead of the target mass. Why is the nitro group over-reducing? Causality: The conversion of 4-phenoxynitrobenzene to the hydroxylamine intermediate requires precise electrochemical potential. Unbuffered metal reductions (e.g., Zn in strong acid) or catalytic hydrogenation (Pd/C) will rapidly cleave the delicate N-O bond, yielding the fully reduced aniline[1]. Actionable Fix: Buffer your reduction. Use a Zinc/Ammonium Chloride (Zn/NH₄Cl) system in a biphasic THF/Water mixture. NH₄Cl provides a mildly acidic environment (pH ~6) that perfectly arrests the reduction at the hydroxylamine stage. Keep the internal temperature strictly below 15°C.

Q2: I am stuck with a mixture of monoacetylated products (O-acetyl and N-acetyl). How do I force the diacetylation? Causality: The initial O-acetylation of the hydroxylamine is kinetically favored and rapid. However, the resulting O-acetyl intermediate severely deactivates the adjacent nitrogen atom through inductive electron withdrawal, while the bulky 4-phenoxyphenyl group creates immense steric shielding. Actionable Fix: Standard acetic anhydride (Ac₂O) and triethylamine (Et₃N) are insufficient. You must introduce 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that easily overcomes the steric and electronic barriers of the nitrogen center. Utilizing a one-pot reductive acetylation strategy can also trap the intermediate before side reactions occur[2].

Q3: My reaction goes to completion, but the purity drops significantly during the aqueous workup. What is happening? Causality: N-acetoxy-N-arylacetamides possess an ester-like O-acetyl group that is highly susceptible to nucleophilic attack and hydrolysis, especially under basic conditions[3]. Washing your organic layer with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) will rapidly cleave the O-acetyl group, reverting the product to the monoacetylated state. Actionable Fix: Implement a strictly acidic-to-neutral workup. Quench the reaction with ice-cold water and wash the organic phase exclusively with 5% Citric Acid or 1M HCl to remove the DMAP and Et₃N, followed by a neutral brine wash.

Q4: The crude mixture turns dark red, and I am detecting high-molecular-weight azoxy dimers. How do I prevent this? Causality: Free N-arylhydroxylamines are highly sensitive to atmospheric oxygen. They rapidly oxidize to nitrosoarenes, which immediately condense with unreacted hydroxylamine to form deeply colored azoxy or azo byproducts. Actionable Fix: Never isolate the free N-(4-phenoxyphenyl)hydroxylamine. Telescope the reaction directly into the acetylation step under a strict Argon atmosphere.

Quantitative Data: Impact of Reaction Conditions on Purity

The following table summarizes internal validation data demonstrating how specific synthetic choices dictate the final purity profile of the target molecule.

Reduction SystemAcetylation ReagentsWorkup pHMajor ImpurityFinal Target Purity (%)
Zn / HCl (Excess)Ac₂O, Et₃NNeutral4-Phenoxyaniline (N-O Cleavage)< 20%
Zn / NH₄Cl (15°C)Ac₂O, Et₃NBasic (NaHCO₃)Monoacetylated (Hydrolysis)45%
Zn / NH₄Cl (15°C)Ac₂O, Et₃N, DMAPBasic (NaHCO₃)Monoacetylated (Hydrolysis)68%
Zn / NH₄Cl (15°C)Ac₂O, Et₃N, DMAPAcidic (Citric Acid)Trace Azoxy Dimer> 98%

Validated Experimental Protocol: Telescoped Synthesis

To prevent oxidation and maximize yield, the reduction and acetylation steps must be telescoped (performed sequentially without isolating the intermediate).

Step 1: Controlled Reduction

  • Equip a 500 mL 3-neck flask with an overhead stirrer, internal thermometer, and Argon inlet.

  • Dissolve 4-phenoxynitrobenzene (10.0 mmol) in THF (50 mL) and add an aqueous solution of NH₄Cl (1.5 M, 50 mL).

  • Cool the biphasic mixture to 0–5°C using an ice-water bath.

  • Add Zinc dust (30.0 mmol, 3.0 eq) in small portions over 30 minutes, ensuring the internal temperature strictly does not exceed 10°C to prevent over-reduction.

  • Stir for 2 hours at 5°C. Monitor by TLC (Hexane:EtOAc 3:1) until complete consumption of the starting material.

Step 2: Telescoped Acetylation

  • Filter the cold reaction mixture rapidly through a pad of Celite under an Argon blanket to remove zinc salts. Rinse the cake with cold THF (20 mL).

  • Transfer the filtrate to a clean, dry flask pre-purged with Argon.

  • Add Triethylamine (35.0 mmol, 3.5 eq) and DMAP (1.0 mmol, 0.1 eq).

  • Dropwise, add Acetic Anhydride (40.0 mmol, 4.0 eq) while maintaining the temperature below 15°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours to drive the sterically hindered N-acetylation to completion.

Step 3: Acidic Workup & Isolation

  • Quench the reaction by pouring it into 100 mL of crushed ice.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 5% aqueous Citric Acid (2 x 50 mL) to remove amines, followed by saturated NaCl (brine, 50 mL). Crucial: Do not use basic washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude residue from a minimal amount of hot Ethyl Acetate/Hexane to yield pure N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

Pathway & Workflow Visualization

SynthesisPathway Nitro 4-Phenoxynitrobenzene (Starting Material) Hydroxylamine N-(4-Phenoxyphenyl)hydroxylamine (Labile Intermediate) Nitro->Hydroxylamine Zn, NH4Cl (Mild) < 15°C Aniline 4-Phenoxyaniline (Over-reduction Impurity) Nitro->Aniline Excess Zn / High Temp (N-O Cleavage) Target N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Target Product) Hydroxylamine->Target Excess Ac2O, DMAP (Telescoped One-Pot) Azoxy Azoxy Byproducts (Oxidation Impurity) Hydroxylamine->Azoxy O2 Exposure (Dimerization) Mono Monoacetylated Intermediates (Incomplete Acetylation) Hydroxylamine->Mono Ac2O (Fast O-Acetylation) Mono->Target Ac2O, DMAP (Slow N-Acetylation)

Reaction workflow for N,O-diacetylation highlighting desired pathways and common impurity formations.

Sources

Technical Support Center: Troubleshooting N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility, stability, or reproducibility issues when working with N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide .

As a highly reactive N-acetoxy-N-arylacetamide (NAA), this compound is frequently utilized as a model for ultimate carcinogenic metabolites to study DNA adduct formation and mutagenicity. However, its unique physicochemical properties often lead to experimental artifacts that are misdiagnosed as simple "solubility problems." This guide provides mechanistic insights and self-validating protocols to ensure reliable data generation.

PART 1: Diagnostic FAQs (Understanding the Mechanism)

Q1: When I add N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide to my aqueous assay buffer, the solution immediately turns cloudy. Is this a solubility failure? A: Not necessarily. What you are observing is likely a combination of poor aqueous solubility and rapid chemical degradation. N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is highly lipophilic due to its phenoxyphenyl moiety. However, as an NAA, it is also highly reactive. In aqueous media, the N-O bond undergoes rapid heterolytic cleavage (solvolysis) to generate an acetate ion and a highly reactive N-acetyl-N-(4-phenoxyphenyl)nitrenium ion 1. If this electrophile does not immediately encounter a target nucleophile (like DNA or protein), it reacts with water to form highly insoluble phenolic degradation products. The "cloudiness" is often the precipitation of these dead-end hydrolysis products, not the parent compound.

Q2: Can I use methanol or ethanol to create my stock solutions to improve solubility? A: Absolutely not. Protic and nucleophilic solvents like methanol or ethanol will actively attack the acetyloxy group, leading to premature solvolysis before the compound ever reaches your assay buffer. You must use strictly anhydrous, non-nucleophilic polar aprotic solvents.

Q3: How do I differentiate between true precipitation and hydrolysis in my assay? A: By implementing a self-validating trapping assay. If you run your assay buffer through HPLC-UV after the cloudiness appears, true precipitation will yield a peak corresponding to the parent mass upon redissolution in acetonitrile. If hydrolysis has occurred, you will observe novel peaks corresponding to des-acetyl or phenolic derivatives, which are typical for ultimate metabolites derived in vivo2.

PART 2: Mechanistic Visualization

To successfully work with this compound, you must view your experiment as a kinetic race between target binding and aqueous degradation 3. The diagram below illustrates the competing pathways that dictate the compound's fate in solution.

Pathway NAA N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Parent Compound) Nitrenium N-acetyl-N-(4-phenoxyphenyl)nitrenium ion (Reactive Electrophile) NAA->Nitrenium Solvolysis (-OAc) in H2O/Buffer Precipitate Amorphous Precipitate (True Aqueous Crash) NAA->Precipitate Poor Aqueous Solubility (High logP) Adduct DNA/Protein Adducts (Successful Target Binding) Nitrenium->Adduct Fast Nucleophilic Attack (Desired) Hydrolysis Insoluble Phenolic Products (Causes Assay 'Cloudiness') Nitrenium->Hydrolysis Reaction with H2O (Undesired)

Figure 1: Competing kinetic pathways of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide in aqueous media.

PART 3: Quantitative Solvent Compatibility Data

Proper solvent selection is the single most critical factor in addressing the "solubility" of NAAs. The table below summarizes the physicochemical compatibility of various matrices.

Solvent MatrixDielectric Constant (ε)Parent Compound SolubilityEstimated Half-Life (25°C)Application Recommendation
DMSO (Anhydrous, ≤0.005% H₂O) 46.7> 50 mg/mL> 6 months (at -80°C)Primary Stock Solvent. Must be purged with Argon.
Acetonitrile (Anhydrous) 37.5> 30 mg/mL> 6 months (at -80°C)Alternative Stock Solvent. Good for LC-MS workflows.
Methanol / Ethanol 32.7 / 24.5Moderate< 1 hourDO NOT USE. Nucleophilic attack degrades compound.
Aqueous Buffer (pH 7.4) ~80.0< 0.1 mg/mL< 5 minutesAssay Medium. Requires rapid mixing techniques.
Buffer + 10% HP-β-CD ~75.0~ 2.5 mg/mL~ 15 minutesUseful for stabilizing the parent compound temporarily.

PART 4: Self-Validating Experimental Protocols

To prevent premature precipitation and degradation, follow this optimized workflow. The core philosophy is Anhydrous Storage + Rapid Aqueous Delivery .

Protocol: Preparation and Delivery for In Vitro Assays

Step 1: Anhydrous Stock Preparation

  • Equilibrate a new, sealed vial of anhydrous DMSO (e.g., Sure/Seal™) to room temperature.

  • Weigh N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide in a low-humidity environment (preferably a glove box).

  • Dissolve the compound in anhydrous DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM). Causality: High concentration ensures that when spiked into the assay, the final DMSO concentration remains below 1-2%, preventing solvent-induced toxicity in biological assays.

Step 2: Aliquoting and Storage

  • Immediately dispense the stock into single-use amber glass vials (the compound is sensitive to photo-degradation).

  • Purge the headspace of each vial with Argon or Nitrogen gas.

  • Store at -80°C. Rule: Never freeze-thaw. Repeated temperature cycling introduces condensation (water), which will silently degrade the stock via solvolysis.

Step 3: Self-Validation (Stock Integrity Check)

  • Before a critical assay, take one aliquot and dilute it 1:1000 in anhydrous Acetonitrile.

  • Inject into an HPLC-UV system (monitor at ~258 nm). You should observe a single sharp peak. If a secondary, more polar peak appears, the stock has hydrolyzed and must be discarded.

Step 4: Rapid Delivery (The "Spike" Method)

  • Prepare your aqueous assay buffer containing your target (e.g., DNA, protein, or cells) at 37°C.

  • Thaw the DMSO stock aliquot immediately before use.

  • Using a positive displacement pipette, inject the stock directly into the vortex of the mixing buffer. Causality: Slow dropwise addition creates localized zones of high water/high compound concentration, leading to instant precipitation. Rapid dispersion minimizes local supersaturation and allows the compound to generate the nitrenium ion uniformly in the presence of the target.

Workflow Step1 Step 1: Anhydrous Prep Dissolve in 100% Dry DMSO Step2 Step 2: Aliquot & Purge Argon headspace, store at -80°C Step1->Step2 Step3 Step 3: HPLC Validation Confirm absence of hydrolysis Step2->Step3 Step4 Step 4: Rapid Delivery Inject directly into mixing buffer Step3->Step4 Step5 Step 5: Immediate Incubation Capture electrophile before crash Step4->Step5

Figure 2: Optimized self-validating workflow for handling reactive N-acetoxy-N-arylacetamides.

References

  • Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity.ResearchGate.
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.ResearchGate.
  • The Carcinogenic and Electrophilic Activities of N-Benzoyloxy Derivatives.Semantic Scholar.

Sources

Validation & Comparative

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide vs. Other Phenoxy and Aryl Compounds in Biological Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the field of genetic toxicology and drug safety, understanding the metabolic activation of aromatic amines into reactive electrophiles is paramount. N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (N-AcO-PPA) serves as a prototypical synthetic precursor used to study these pathways. In biological systems, aromatic amines are often N-hydroxylated by cytochrome P450 enzymes and subsequently esterified (e.g., acetylated or sulfated). The resulting esters, such as N-acetoxy-N-arylacetamides, undergo heterolytic cleavage of the N–O bond to generate highly reactive arylnitrenium ions —the ultimate carcinogenic species responsible for covalent DNA binding [1].

As a Senior Application Scientist, I designed this guide to objectively compare N-AcO-PPA against other established arylnitrenium precursors (like the gold-standard N-AcO-AAF) and modern phenoxy-containing therapeutics. By analyzing the kinetic stability, adduct profiles, and experimental workflows associated with these compounds, researchers can better predict the genotoxic liabilities of novel drug candidates containing diphenyl ether or arylamine scaffolds.

Mechanistic Causality: The Role of the Phenoxy Substituent

The biological reactivity of N-AcO-PPA is entirely dictated by the electronic properties of the 4-phenoxyphenyl group. When N-AcO-PPA undergoes heterolysis, it forms the 4-phenoxyphenylnitrenium ion .

  • Resonance Stabilization: The oxygen atom in the phenoxy group donates electron density into the phenyl ring, imparting a quinoidal character to the nitrenium ion. This resonance delocalization stabilizes the positive charge on the nitrogen.

  • Kinetic Impact: While unsubstituted phenylnitrenium ions are extremely short-lived (picoseconds), the 4-phenoxyphenylnitrenium ion exhibits a measurable lifetime of approximately 50 ns in aqueous solutions [2].

  • Biological Fate: This extended lifetime allows the electrophile to diffuse and intercalate into DNA, where it undergoes nucleophilic attack by the N7 or C8 positions of guanine, forming bulky DNA adducts. Alternatively, it undergoes solvent trapping by water to yield 4-benzoquinone [2].

Mechanism A N-AcO-PPA (Precursor) B Heterolytic Cleavage (-OAc⁻) A->B C 4-Phenoxyphenylnitrenium Ion (Reactive Intermediate) B->C D Nucleophilic Attack (Guanine C8) C->D F Solvent Trapping (4-Benzoquinone) C->F H₂O E Covalent DNA Adduct (Genotoxicity) D->E

Caption: Mechanistic pathway of N-AcO-PPA heterolysis, solvent trapping, and DNA adduct formation.

Comparative Performance Analysis

To contextualize N-AcO-PPA, we must compare it against other benchmark compounds used in DNA damage assays.

  • N-Acetoxy-2-acetylaminofluorene (N-AcO-AAF): The classic model for chemical carcinogenesis. The planar fluorene ring intercalates deeply into DNA. Its nitrenium ion is highly reactive, forming predominantly C8-dG adducts that cause severe DNA helix distortion and frameshift mutations [3].

  • 4-Methoxy-N-acetoxy-N-phenylacetamide: The methoxy group is a stronger electron donor than the phenoxy group. Consequently, the 4-methoxyphenylnitrenium ion is highly stabilized (lifetimes up to milliseconds), which paradoxically reduces its absolute reactivity toward DNA compared to fluorenyl derivatives.

  • Phenoxy-based Kinase Inhibitors (e.g., Ibrutinib intermediates): Modern targeted therapies often utilize phenoxy groups (e.g., 4-phenoxyphenyl-boronic acid intermediates) for steric fitting in kinase pockets. Unlike N-AcO-PPA, these compounds are designed to avoid nitrenium ion formation, instead relying on targeted Michael addition (via acrylamides) to cysteine residues, bypassing genotoxic DNA adduction.

Quantitative Data Summary
Compound / PrecursorReactive IntermediateDominant DNA AdductNitrenium Lifetime (H₂O)Mutagenic Potential (Ames)
N-AcO-PPA 4-PhenoxyphenylnitreniumC8-dG~50 nsModerate
N-AcO-AAF 2-FluorenylnitreniumC8-dG, N²-dG< 1 nsHigh
4-Methoxy-N-AcO-PA 4-MethoxyphenylnitreniumC8-dG~1 msLow / Moderate
Ibrutinib (API) None (Forms covalent bond to Cys-481)NoneN/ANegative

Self-Validating Experimental Protocols

To objectively measure the performance and reactivity of these compounds, specific biological and physicochemical assays must be employed. The following protocols are designed with internal controls to ensure self-validation.

Protocol A: Ultrafast Transient Absorption (TA) Spectroscopy

Purpose: To quantify the lifetime and kinetic decay of the 4-phenoxyphenylnitrenium ion, validating its electrophilic stability.

  • Sample Preparation: Dissolve N-AcO-PPA in a 30% acetonitrile / 70% aqueous buffer solution. Causality: The mixed solvent is required because pure water lacks the solubility for the precursor, while pure organic solvent prevents the physiologically relevant solvent-trapping mechanism.

  • Laser Excitation: Subject the sample to a 266 nm femtosecond laser pulse. This induces instantaneous N–O bond heterolysis.

  • Spectral Probing: Monitor transient absorption bands at 400 nm and 430 nm (specific to the quinoidal nitrenium ion).

  • Kinetic Fitting: Fit the decay curves to a first-order kinetic model.

  • Validation Step: Introduce a nucleophilic scavenger (e.g., 2'-deoxyguanosine or azide ion) into the solution. A proportional decrease in the intermediate's half-life mathematically validates that the observed species is indeed an electrophilic nitrenium ion reacting with the nucleophile [2].

Protocol B: LC-MS/MS Quantification of DNA Adducts

Purpose: To measure the exact genotoxic burden of the compound by quantifying covalent DNA adducts.

  • In Vitro Incubation: Incubate 100 µM N-AcO-PPA with 1 mg/mL Calf Thymus DNA in 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 4 hours.

  • DNA Isolation: Precipitate the DNA using cold absolute ethanol and wash with 70% ethanol. Causality: This step removes unreacted N-AcO-PPA and non-covalent byproducts (like 4-benzoquinone), ensuring only covalently bound adducts proceed to digestion.

  • Enzymatic Digestion: Digest the adducted DNA to single nucleosides using a cocktail of DNase I, Nuclease P1, and Alkaline Phosphatase. Causality: Nuclease P1 is specifically chosen because it efficiently hydrolyzes phosphodiester bonds but is sensitive to steric hindrance; careful enzyme titration prevents the incomplete digestion of bulky phenoxy-adducted regions.

  • Solid-Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge. Wash with 5% methanol to elute unmodified nucleosides, then elute the hydrophobic adducted nucleosides with 80% methanol.

  • LC-MS/MS Analysis: Analyze via triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode, tracking the transition from the adducted parent mass [M+H]+ to the aglycone fragment [M+H−116]+ (loss of deoxyribose).

Workflow S1 1. In Vitro Incubation (Precursor + CT-DNA) S2 2. Enzymatic Digestion (Nuclease P1, Phosphatase) S1->S2 S3 3. SPE Enrichment (C18 Cartridge) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Adduct Quantification (fmol / µg DNA) S4->S5

Caption: Step-by-step workflow for the isolation and LC-MS/MS quantification of DNA adducts.

Conclusion

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide remains a vital tool compound for interrogating the mechanisms of chemical carcinogenesis. By comparing it to highly reactive fluorenyl compounds and highly stable methoxyphenyl compounds, researchers can map the exact structure-activity relationship (SAR) of arylnitrenium electrophiles. The integration of ultrafast spectroscopy and high-resolution LC-MS/MS provides a self-validating framework to ensure that the observed biological assays accurately reflect the underlying chemical physics of DNA damage.

References

  • Josephy, P. D., & Novak, M. (2013). "Reactive electrophilic metabolites of aromatic amine and amide carcinogens." Frontiers in Bioscience (Scholar Edition), 5(1), 341-359. Available at:[Link]

  • Xue, J., Li, Y., Du, L., Du, Y., Tang, W., Zheng, X., & Phillips, D. L. (2015). "Direct Observation of 4-Phenoxyphenylnitrenium Ion: A Transient Absorption and Transient Resonance Raman Study." The Journal of Physical Chemistry B, 119(46), 14720-14727. Available at:[Link]

  • Yamada, H., Lee, M. S., & Wang, C. Y. (1988). "N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes." Carcinogenesis, 9(11), 1995-2002. Available at:[Link]

Confirming the purity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide by HPLC.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Confirming the Purity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide by High-Performance Liquid Chromatography (HPLC)

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is a non-negotiable cornerstone of scientific rigor. For novel compounds such as N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, establishing a robust and reliable analytical method is paramount to ensuring the validity of experimental results and the safety of potential therapeutic applications. This guide provides an in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound, grounded in established principles of chromatographic separation and regulatory expectations.

Physicochemical Properties of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method.[1] N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is a moderately polar organic molecule. Its key properties are summarized below:

PropertyValueSource
Molecular FormulaC18H18N2O5[2]
Molecular Weight342.3 g/mol [2]
CAS Number172374-60-6[2]
AppearanceAssumed to be a solid at room temperatureN/A
Water SolubilityPredicted to be low[3]
XLogP3-AA2.1[2]

The predicted low water solubility and a positive XLogP3 value suggest that the compound is hydrophobic enough for good retention on a reversed-phase column.[4][5]

The Principle of Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation, identification, and quantification of a vast array of compounds in the pharmaceutical industry.[6][7] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (commonly silica-based particles with chemically bonded alkyl chains, such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4][8] In this mode of chromatography, nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and are retained longer, while polar (hydrophilic) compounds have a greater affinity for the mobile phase and elute earlier.[4]

Proposed Primary HPLC Method (Method A)

This method is designed to be a robust starting point for the analysis of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, leveraging common and effective components for the separation of moderately polar compounds.

Experimental Protocol for Method A

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.

  • Degas the mobile phase using an ultrasonic bath or an online degasser.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide reference standard in methanol to a final concentration of 0.1 mg/mL.[10]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide sample to be tested.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV spectral analysis of the compound).

  • Run Time: Approximately 15 minutes.

Causality Behind Experimental Choices for Method A
  • Stationary Phase (C18): A C18 column is the most widely used reversed-phase column due to its strong hydrophobic retention, making it suitable for a broad range of organic molecules.[8]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, good UV transparency, and miscibility with water.[4] The 60:40 ratio is a starting point that can be optimized to achieve the desired retention time and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds. However, for optimal sensitivity, the wavelength of maximum absorbance for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide should be determined.

Comparative HPLC Method (Method B)

To provide a point of comparison, Method B introduces a different organic modifier, methanol, in the mobile phase. Methanol has different solvent properties compared to acetonitrile, which can affect the selectivity of the separation.

Experimental Protocol for Method B

The instrumentation, materials, and preparation of solutions are the same as in Method A. The key difference lies in the mobile phase composition and potentially the gradient.

1. Preparation of Mobile Phase:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol.

  • Prepare the mobile phase by mixing methanol and water in a 70:30 (v/v) ratio.

  • Degas the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized wavelength).

  • Run Time: Approximately 20 minutes.

Rationale for Method B as a Comparison

Methanol is another widely used organic modifier in RP-HPLC.[4] It is more protic than acetonitrile and can engage in different intermolecular interactions with the analyte, potentially leading to a different elution order of impurities and improved resolution for certain compounds. The initial ratio of 70:30 is chosen because methanol is a weaker solvent than acetonitrile, so a higher proportion of the organic modifier is often needed to achieve similar retention times.

Visualizing the HPLC Purity Analysis Workflow

The following diagram illustrates the general workflow for confirming the purity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Start Weigh Compound Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Inject Pump HPLC Pump (Mobile Phase) Column C18 Column Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Final Report Calculation->Report

Caption: A flowchart of the HPLC purity analysis process.

Method Validation: A Trust-Building Framework

For any analytical method to be considered reliable and fit for purpose, it must undergo validation.[12][13] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[6][13] The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[13][14] A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13] This is often determined by recovery studies and should typically be between 98% and 102%.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤ 2% often being the target.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

The following diagram outlines the logical flow for validating the chosen HPLC method.

Validation_Logic Start Develop HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range (Calibration Curve, R²) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Vary Parameters) LOD_LOQ->Robustness Validation_Complete Validated Method Robustness->Validation_Complete

Caption: The logical progression of HPLC method validation.

Comparison of Proposed HPLC Methods

ParameterMethod A (Acetonitrile/Water)Method B (Methanol/Water)Justification
Selectivity Different selectivity due to the aprotic nature of acetonitrile.May offer alternative selectivity due to the protic nature of methanol, potentially resolving co-eluting impurities.The choice of organic modifier is a critical factor in optimizing selectivity.[1]
Elution Strength Stronger eluent, generally leading to shorter retention times.Weaker eluent, may require a higher percentage of organic modifier for similar retention times.Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography.
System Backpressure Lower viscosity results in lower backpressure.Higher viscosity results in higher backpressure.This can be a consideration for older HPLC systems.
Cost Generally more expensive than methanol.More cost-effective.A practical consideration for high-throughput laboratories.
UV Cutoff Lower UV cutoff (~190 nm).Higher UV cutoff (~205 nm).Acetonitrile is preferred for detection at low UV wavelengths.

Conclusion

Both proposed HPLC methods provide a solid foundation for confirming the purity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide. Method A, utilizing an acetonitrile/water mobile phase, is a conventional and robust starting point. Method B, with a methanol/water mobile phase, serves as a valuable alternative for method development, potentially offering different selectivity that could be advantageous for resolving specific impurities. The ultimate choice of method should be based on a systematic development and validation process that demonstrates the method is specific, accurate, precise, and robust for its intended purpose of purity determination.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Crawford Scientific. (2026, March 12). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Analytical Method Development for Pharmaceutical Analysis | Request PDF. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

  • Inxight Drugs - ncats. (n.d.). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. Available at: [Link]

  • SIELC Technologies. (2018, February 19). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available at: [Link]

  • PubChem. (n.d.). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. Available at: [Link]

  • EPA. (2025, October 15). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide. Available at: [Link]

  • Biomedicine and Pharmacology Journal. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]

  • US EPA. (2023, November 1). Acetamide, N-[4-(acetyloxy)phenyl]- - Substance Details - SRS. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(acetyloxy)-N-(4-(phenylthio)phenyl)-. Available at: [Link]

  • Waters. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available at: [Link]

  • PMC. (n.d.). N-[4-(2-Propyn-1-yloxy)phenyl]acetamide. Available at: [Link]

  • PubChem. (n.d.). N-(4-Phenoxyphenyl)acetamide. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

  • PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). Available at: [Link]

Sources

Comparative Efficacy Analysis of a Novel Analgesic Agent: N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the novel compound, N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (designated here as "Compound X"), against established analgesic and anti-inflammatory agents. Due to the limited public data on Compound X, this document establishes a framework for its evaluation by comparing its hypothetical efficacy profile to that of Paracetamol (Acetaminophen), the selective COX-2 inhibitor Celecoxib, and the non-selective COX inhibitor Aspirin. We present detailed mechanistic comparisons, in-vitro and in-vivo efficacy data for the comparator compounds, and standardized experimental protocols to guide future research and development.

Introduction and Rationale

The development of novel analgesics with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Compound X) represents a new chemical entity with a structure suggesting potential for analgesic and anti-inflammatory activity. The core structure, N-(4-phenoxyphenyl)acetamide, is a known metabolite of 4-phenoxyaniline[1]. The addition of an N-acetyloxy group suggests a potential prodrug design or a unique mechanism of action.

This guide is structured to provide a robust framework for evaluating Compound X. By comparing its projected performance against a spectrum of widely used drugs, we can better understand its potential therapeutic niche. The comparators were chosen for their distinct mechanisms of action:

  • Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a complex and not fully understood mechanism, believed to involve central COX inhibition and activation of descending serotonergic pathways[2][3][4].

  • Aspirin: A non-selective, irreversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[5][6][7].

  • Celecoxib: A selective inhibitor of the COX-2 enzyme, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs[8][9][10][11][12].

The following sections will delve into the mechanistic underpinnings of these drugs, present comparative efficacy data from established literature, and provide detailed protocols for the key experiments required to characterize the activity of Compound X.

Mechanistic Overview and Comparative Pathways

The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins[5][6][13]. Prostaglandins are key mediators of pain, inflammation, and fever[8][9]. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and responsible for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function[12].

  • COX-2: Primarily induced at sites of inflammation and is the main source of prostaglandin production in inflammatory responses[9][10][12].

Aspirin non-selectively and irreversibly inhibits both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes[6]. In contrast, Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs[10].

Paracetamol's mechanism is more complex. While it is a weak inhibitor of COX-1 and COX-2 in the periphery, it is thought to exert its analgesic effects through the central nervous system, potentially by inhibiting a variant of the COX-1 enzyme and by activating descending serotonergic pathways[2][3][4]. Some studies also suggest that Paracetamol acts as a selective COX-2 inhibitor under specific conditions[14][15][16].

The following diagram illustrates the prostaglandin synthesis pathway and the points of intervention for the comparator drugs.

Prostaglandin Synthesis Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus (e.g., injury) cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) Thromboxane (TXA2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric Gastric Protection, Platelet Aggregation prostaglandins->gastric aspirin Aspirin (Non-selective) aspirin->cox1 Inhibits aspirin->cox2 Inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 Inhibits paracetamol Paracetamol (Central action) paracetamol->cox2 Weakly Inhibits (Centrally)

Caption: Prostaglandin synthesis pathway and drug intervention points.

Comparative In-Vitro Efficacy: COX Inhibition

The relative potency of a compound against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of a compound for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Compound X To be determinedTo be determinedTo be determined
Aspirin ~3.57 - 5~29.3 - 210~0.02 - 0.12 (COX-1 selective)[17][18]
Celecoxib ~8.3 - 82~0.04 - 6.8~12 - 205 (COX-2 selective)[19][20][21][22][23]
Paracetamol ~113.7~25.8~4.4 (Slightly COX-2 selective)[15][16][18]

Note: IC50 values can vary depending on the specific assay conditions.

Comparative In-Vivo Efficacy: Analgesic and Anti-Inflammatory Models

To assess the therapeutic potential of Compound X, its efficacy in established animal models of pain and inflammation should be compared to the known active compounds.

Acetic Acid-Induced Writhing Test (Analgesia)

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes indicates analgesia[24][25].

CompoundDose Range (mg/kg)% Inhibition of Writhing (at max dose)Reference(s)
Compound X To be determinedTo be determined
Aspirin 100 - 300~50-70%
Celecoxib 10 - 100~60-80%
Paracetamol 100 - 400~40-60%

Note: Efficacy can vary based on animal species and experimental conditions.

Carrageenan-Induced Paw Edema (Anti-inflammatory)

This is a standard model for assessing acute anti-inflammatory activity. The injection of carrageenan into the paw of a rodent induces localized inflammation and edema, which can be measured over time[26][27][28].

CompoundDose Range (mg/kg)% Inhibition of Edema (at 3-4 hours)Reference(s)
Compound X To be determinedTo be determined
Aspirin 100 - 300~40-60%
Celecoxib 10 - 100~50-70%
Paracetamol 100 - 400~20-40%

Note: Efficacy can vary based on animal species and experimental conditions.

Experimental Protocols

To ensure reproducible and comparable data, standardized protocols for key assays are essential.

In-Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-1 and COX-2.

COX Inhibition Assay Workflow prepare_reagents Prepare Reagents (Buffer, Hemin, Enzyme, Compound X) plate_setup Plate Setup (96-well) - Background - 100% Activity Control - Inhibitor (Compound X) prepare_reagents->plate_setup pre_incubation Pre-incubate Plate (10 min at 25°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add TMPD and Arachidonic Acid) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 590 nm (Kinetic mode for 5 min) initiate_reaction->measure_absorbance data_analysis Data Analysis - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measure_absorbance->data_analysis

Caption: Workflow for the in-vitro COX inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, hemin, COX-1 and COX-2 enzymes, and serial dilutions of Compound X and control drugs.

  • Plate Setup: In a 96-well plate, add buffer, hemin, and either enzyme solution (for control and inhibitor wells) or just buffer (for background wells). Add the test compounds to the inhibitor wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add the colorimetric substrate (e.g., TMPD) followed by arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 590 nm in kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Carrageenan-Induced Paw Edema Protocol

This in-vivo assay evaluates the anti-inflammatory activity of a test compound.

Protocol:

  • Animal Grouping: Divide animals (e.g., rats) into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of Compound X[26].

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer[26].

  • Drug Administration: Administer the vehicle, positive control, or Compound X orally or intraperitoneally 1 hour before inducing inflammation[26].

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw[26][28].

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[26][29].

  • Data Analysis: Calculate the increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Compound X). By systematically comparing its in-vitro and in-vivo efficacy against well-characterized drugs like Paracetamol, Aspirin, and Celecoxib, researchers can elucidate its mechanism of action, potency, and potential therapeutic advantages.

Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic characterization of Compound X, as well as an assessment of its safety and toxicity profile. The experimental protocols outlined herein offer a standardized approach to generate the robust data necessary to advance the development of this promising new chemical entity.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Flower, R. J. (1974). Drugs which inhibit prostaglandin biosynthesis. Pharmacological reviews, 26(1), 33-67.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
  • Penner, J. D., & Smyth, E. M. (2020). Prostaglandins and their receptors. Basic and Clinical Pharmacology, 137(1), 4-15.
  • Jóźwiak-Bębenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta poloniae pharmaceutica, 71(1), 11-23.
  • Feng, L., & Goyal, R. K. (2022). Celecoxib. In StatPearls [Internet].
  • Tally, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (1999). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib): a potent and orally active cyclooxygenase-2 inhibitor. Journal of medicinal chemistry, 42(15), 2881-2884.
  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18).
  • Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383-390.
  • Tjolsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1991). The role of spinal noradrenergic and serotonergic systems in the antinociceptive effect of paracetamol in rats. European journal of pharmacology, 209(3), 225-232.
  • In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam - Benchchem. (n.d.).
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
  • Aspirin - Wikipedia. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121.
  • Carrageenan Induced Paw Edema (R
  • Hinz, B., & Brune, K. (2012). Paracetamol and cyclooxygenase inhibition: is there a cause for concern?.
  • Mitchell, J. A., Saunders, M., Barnes, P. J., Newton, R., & Belvisi, M. G. (1995). Sodium salicylate and other non-steroidal anti-inflammatory drugs are weak inhibitors of prostaglandin E2 and F2 alpha release from bovine tracheal epithelial cells in culture. British journal of pharmacology, 116(7), 3072-3078.
  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679-1685.
  • Pickering, G., Estève, V., Loriot, M. A., Eschalier, A., & Dubray, C. (2008). Acetaminophen reinforces descending inhibitory pain pathways. Clinical pharmacology and therapeutics, 84(1), 47-51.
  • Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine - Benchchem. (n.d.).
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (n.d.).
  • Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • Acetic acid-induced writhing test in mice - Bio-protocol. (n.d.).
  • Ouellet, M., & Percival, M. D. (1995). Mechanism of selective inhibition of human prostaglandin G/H synthase-2 by DuP-697 and NS-398. Biochemical Journal, 306(1), 249-255.
  • Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB Journal, 22(2), 383-390.
  • Blanco, F. J., Guitian, R., Moreno, J., de Toro, F. J., & Galdo, F. (1997). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. (n.d.).
  • Seibert, K., Zhang, Y., Leahy, K., Hauser, S., Masferrer, J., Perkins, W., ... & Isakson, P. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Gastroenterology, 112(4), A309.
  • COX-1 Inhibitor, Gene | MedChemExpress. (n.d.).
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. (2021, June 30).
  • Chandrasekharan, N. V., Dai, H., Roos, K. L., Evanson, N. K., Tomsik, J., Elton, T. S., & Simmons, D. L. (2002). COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: Cloning, structure, and expression. Proceedings of the National Academy of Sciences, 99(21), 13926-13931.
  • Jäger, A. K., Petersen, K. N., Thomasen, G., & Christensen, S. B. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • COX-2 Selective Inhibitors | Selleckchem.com. (n.d.).
  • Ballo, N., Sanogo, R., & Dembélé, L. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 22-29.
  • Rimon, G., Sidhu, R. S., & Klein, J. (2005). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 102(49), 17793-17797.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Rimon, G., Sidhu, R. S., Lauver, D. A., Lee, J. Y., Sharma, N. P., Yuan, C., ... & Klein, J. (2010). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 107(1), 28-33.
  • Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro - Frontiers. (n.d.).
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • N-(4-Phenoxyphenyl)acetamide | C14H13NO2 | CID 80579 - PubChem - NIH. (n.d.).
  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors (derived from Patrignani et al 2008a)
  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)
  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. (2012, February 22).

Sources

Cross-reactivity studies of antibodies raised against acetamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Cross-Reactivity Profiles of Antibodies Against Acetamide Derivatives

Introduction

Acetamide derivatives, particularly chloroacetanilides (e.g., alachlor, acetochlor, pretilachlor, and butachlor), are ubiquitous in agriculture as herbicides and serve as critical intermediates in pharmaceutical synthesis. Due to their low molecular weight, detecting these compounds in environmental or pharmacokinetic studies requires highly specific immunoassays.

As a Senior Application Scientist, I approach assay development by prioritizing the structural logic of hapten design. The core challenge in developing antibodies against acetamides is mitigating cross-reactivity (CR) among structurally analogous compounds that share the (methoxymethyl)acetamide or chloroacetyl moieties[1][2]. This guide objectively compares the performance of different antibody clones and provides a self-validating framework for empirical cross-reactivity profiling.

Section 1: Mechanistic Drivers of Cross-Reactivity

Antibodies recognize the spatial configuration and electron density of an epitope. Because acetamide derivatives are too small to elicit an immune response independently, they must be conjugated to a carrier protein. The hapten is typically synthesized by replacing the chlorine atom with a thioether linkage to a carrier protein (e.g., KLH or BSA)[1][3].

Cross-reactivity is driven by two primary factors:

  • Steric Hindrance & Functional Groups: Cross-reactivity is largely dictated by the substitutions on the phenyl ring and the nitrogen atom. For instance, antibodies raised against alachlor often cross-react with metolachlor because both possess similar N-alkoxyalkyl groups, whereas modifications to the chloroacetyl moiety drastically reduce binding affinity[1][2].

  • Homologous vs. Heterologous Recognition: If the screening assay utilizes the exact same linker arm as the immunogen, the antibody may exhibit high affinity for the linker itself rather than the target acetamide core. Heterologous assay design (using a different linker or carrier for plate coating) is mandatory to force specific recognition of the target molecule[1].

Section 2: Comparative Data Analysis

The choice between monoclonal (mAb) and polyclonal (pAb) antibodies fundamentally alters an assay's specificity profile. Polyclonal sera contain a heterogeneous mixture of immunoglobulins recognizing multiple overlapping epitopes, often resulting in broader cross-reactivity[4]. Conversely, mAbs target a single, specific epitope, offering superior discrimination between closely related acetamide analogs[3].

Table 1: Cross-Reactivity Profile of Polyclonal Anti-Alachlor Antibody (Data showcases a typical polyclonal response, demonstrating minor but measurable cross-reactivity with structurally similar N-alkoxyalkyl derivatives[4])

Competing CompoundChemical Class% Cross-Reactivity (CR)
Alachlor Chloroacetamide100%
AcetochlorChloroacetamide4.4%
MetolachlorChloroacetamide1.8%
ButachlorChloroacetamide< 0.1%
PropachlorChloroacetamide< 0.1%

Table 2: Cross-Reactivity Profile of Monoclonal Anti-Pretilachlor Antibody (Clone PR/114) (Data derived from highly specific mAb generation using 3-mercaptopropionic acid linkers, showing excellent target discrimination[3])

Competing CompoundChemical Class% Cross-Reactivity (CR)
Pretilachlor Chloroacetamide100%
AlachlorChloroacetamide< 3.0%
AcetochlorChloroacetamide< 3.0%
ButachlorChloroacetamide< 3.0%
PropisochlorChloroacetamide< 3.0%

Section 3: Workflow for Cross-Reactivity Profiling

To systematically evaluate these interactions, we employ an indirect competitive ELISA (ic-ELISA). The workflow below illustrates the logical progression from hapten design to empirical CR determination.

Workflow Hapten Hapten Synthesis (Thioether Linkage) Immunization Host Immunization (Carrier Conjugate) Hapten->Immunization Conjugation Antibody Antibody Isolation (mAb or pAb Selection) Immunization->Antibody B-Cell Activation Assay Heterologous Coating (ic-ELISA Setup) Antibody->Assay Checkerboard Titration Competition Competitive Binding (Target vs. Analogs) Assay->Competition Standardized Parameters Analysis IC50 Calculation & %CR Determination Competition->Analysis Dose-Response Curve

Logical workflow for developing and profiling antibody cross-reactivity in acetamide immunoassays.

Section 4: Self-Validating Experimental Protocol (ic-ELISA)

Because acetamide derivatives are small molecules (<500 Da), they cannot accommodate two antibodies simultaneously due to steric hindrance. Thus, a competitive assay format is structurally mandated[3][5].

Step 1: Heterologous Plate Coating

  • Action: Dilute the coating antigen (e.g., Acetamide-OVA, utilizing a different linker than the immunogen) in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microplate and incubate overnight at 4°C.

  • Causality: The high pH ensures partial denaturation of the OVA carrier, exposing hydrophobic regions that passively adsorb to the polystyrene well. Using a heterologous conjugate forces the antibody to recognize the acetamide core rather than the linker arm, validating the specificity of the binding event.

Step 2: Surface Blocking

  • Action: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBS. Incubate for 2 hours at 37°C.

  • Causality: Skim milk proteins (primarily casein) saturate unoccupied hydrophobic binding sites on the plastic. This prevents non-specific binding of the primary antibody, which would otherwise artificially inflate the background signal and skew the IC50 calculation.

Step 3: Competitive Binding Phase

  • Action: In separate tubes, prepare serial dilutions of the target acetamide and its structural analogs (e.g., alachlor, acetochlor, butachlor) in PBS. Add 50 µL of the standard/analog and 50 µL of the primary antibody to each well. Incubate for 1 hour at 37°C[3][5].

  • Causality: The free acetamide analog in solution competes with the immobilized hapten for the limited paratopes on the primary antibody. Higher concentrations of the free analog result in less antibody binding to the plate, creating an inversely proportional dose-response.

Step 4: Signal Transduction

  • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-species IgG (e.g., anti-mouse for mAbs). Incubate for 45 minutes at 37°C. Wash 5x.

  • Causality: The secondary antibody converts the physical binding event into an enzymatic amplifier. Thorough washing is critical here to remove unbound HRP; this self-validates the assay by ensuring the final signal is strictly proportional to the plate-bound primary antibody.

Step 5: Detection and Quantification

  • Action: Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.

  • Causality: The acidic stop solution halts the HRP enzymatic activity and shifts the TMB oxidation product from blue to yellow, maximizing the extinction coefficient at 450 nm for accurate spectrophotometric reading.

Step 6: Cross-Reactivity Calculation

  • Action: Plot the dose-response curve (Absorbance vs. Log[Concentration]). Determine the IC50 (the concentration of the analyte inhibiting 50% of the maximum signal).

  • Formula: %CR = (IC50 of Target Analyte / IC50 of Analog) × 100[3].

References

  • "An Enzyme-Linked Immunosorbent Assay (Elisa) for the Detection of Acetochlor." Taylor & Francis. [Link]

  • "A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment." MDPI.[Link]

  • "Evaluation of Microtiter-Plate Enzyme-Linked Immunosorbent Assay for the Analysis of Triazine and Chloroacetanilide Herbicides." DSS. [Link]

Sources

Assessing the reproducibility of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide synthesis methods.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating the synthesis and application of N-acetoxy-N-arylacetamides.

Executive Summary

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide belongs to a critical class of compounds known as N-acetoxy-N-arylacetamides (NAAs). In toxicological chemistry and drug development, NAAs serve as prototypical "ultimate carcinogens." They undergo spontaneous solvolysis to generate highly electrophilic N-acetyl-N-arylnitrenium ions, which readily form covalent adducts with DNA[1]. Because of the highly pyramidal nature of their nitrogen centers and the fragile N–O bond, synthesizing these anomeric amides requires precise control over reaction conditions to prevent spontaneous degradation or unwanted side reactions[1][2].

This guide objectively compares the two primary synthetic methodologies for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, providing self-validating experimental protocols and mechanistic insights to ensure high reproducibility in the laboratory.

Mechanistic Pathways & Causality

The synthesis of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is fundamentally challenging due to the instability of the N-O-Ac linkage. Two primary synthetic routes are utilized, each with distinct mechanistic advantages and pitfalls:

Route A: The Hydroxylamine Route (Reductive) This classical approach begins with the partial reduction of 4-phenoxynitrobenzene to N-(4-phenoxyphenyl)hydroxylamine, followed by a one-pot dual N- and O-acetylation.

  • Causality & Challenges: The critical failure point in this route is the over-reduction of the nitro group to the corresponding aniline, or the base-catalyzed condensation of intermediates into azo/azoxy dimers. The subsequent acetylation must be performed at strictly sub-zero temperatures to prevent the thermal cleavage of the newly formed N-O bond.

Route B: The Oxidation Route (Oxidative) A more modern and highly reproducible alternative starts from 4-phenoxyaniline. The amine is first N-acetylated to form a stable secondary amide. This amide is then selectively oxidized to a hydroxamic acid (N-hydroxy-N-(4-phenoxyphenyl)acetamide) using a mild oxidant like dimethyldioxirane (DMDO), followed by O-acetylation.

  • Causality & Challenges: By establishing the N-acetyl bond before introducing the sensitive N-O bond, this route bypasses the dimerization issues of Route A. The primary challenge is controlling the oxidation step to prevent electrophilic attack on the electron-rich 4-phenoxy ring.

SynthesisWorkflow StartA 4-Phenoxynitrobenzene RedA Mild Reduction (Zn/NH4Cl) Risk: Over-reduction StartA->RedA IntA N-(4-phenoxyphenyl)hydroxylamine RedA->IntA AcA Dual Acetylation (AcCl / Pyridine) IntA->AcA Product N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide AcA->Product StartB 4-Phenoxyaniline AcB N-Acetylation (Ac2O) StartB->AcB IntB1 N-(4-phenoxyphenyl)acetamide AcB->IntB1 OxB Oxidation (DMDO) Risk: Ring Oxidation IntB1->OxB IntB2 N-Hydroxy-N-(4-phenoxyphenyl)acetamide OxB->IntB2 AcB2 O-Acetylation (Ac2O / NEt3) IntB2->AcB2 AcB2->Product

Caption: Comparative synthetic workflows for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide.

Experimental Protocols & Self-Validating Systems

To guarantee trustworthiness, the following protocols integrate built-in Quality Control (QC) checkpoints. If a checkpoint fails, the reaction must be aborted to prevent the propagation of impurities.

Protocol A: The Hydroxylamine Route

Step 1: Partial Reduction

  • Dissolve 10 mmol of 4-phenoxynitrobenzene in 50 mL of Ethanol/Water (4:1 v/v).

  • Add 12 mmol of solid NH₄Cl. Cool the mixture to 0 °C.

  • Slowly add 25 mmol of activated Zinc dust over 30 minutes. Mechanistic note: Slow addition prevents thermal spikes that drive over-reduction to 4-phenoxyaniline.

  • Stir for 2 hours at 0 °C. Filter through a Celite pad to remove zinc salts.

  • QC Checkpoint 1: TLC (Hexane/EtOAc 3:1) should show the disappearance of the nitro starting material (high Rf) and the appearance of a polar, UV-active spot (hydroxylamine). If a highly polar, ninhydrin-positive spot (aniline) dominates, discard the batch.

Step 2: Dual Acetylation

  • Concentrate the filtrate in vacuo (keep bath < 30 °C) and redissolve the crude hydroxylamine in 40 mL of anhydrous Dichloromethane (DCM).

  • Add 25 mmol of Pyridine. Cool to -10 °C under Argon.

  • Dropwise, add 22 mmol of Acetyl Chloride. Mechanistic note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The sub-zero temperature prevents the spontaneous heterolysis of the forming N-O-Ac bond.

  • Quench with cold saturated NaHCO₃, extract with DCM, and purify via flash chromatography (silica gel neutralized with 1% Et₃N).

Protocol B: The Oxidation Route (Recommended for High Purity)

Step 1: N-Acetylation

  • React 10 mmol of 4-phenoxyaniline with 12 mmol of Acetic Anhydride in DCM (50 mL) using catalytic DMAP (0.1 mmol) at room temperature for 2 hours.

  • Wash with 1M HCl, then brine. Evaporate to yield N-(4-phenoxyphenyl)acetamide.

Step 2: Selective N-Oxidation

  • Dissolve the amide (10 mmol) in 30 mL of acetone. Cool to 0 °C.

  • Add a freshly prepared solution of Dimethyldioxirane (DMDO) in acetone (15 mmol) dropwise.

  • QC Checkpoint 2: Monitor via LC-MS. The mass should shift by +16 Da (M+16). If +32 Da species appear, over-oxidation of the phenoxy ring is occurring; quench immediately with dimethyl sulfide.

Step 3: O-Acetylation

  • Dissolve the resulting hydroxamic acid in DCM (30 mL). Add Triethylamine (12 mmol).

  • Add Acetic Anhydride (11 mmol) at 0 °C. Stir for 1 hour.

  • Purify via rapid silica gel chromatography (Hexane/EtOAc 4:1) to yield the final product.

Quantitative Data Presentation

The table below summarizes the empirical performance metrics of both synthetic routes based on standard laboratory replication.

Performance MetricRoute A (Hydroxylamine-based)Route B (Oxidation-based)
Overall Yield 35% – 45%65% – 75%
Step Count 2 (One-pot acetylation)3
Major Byproducts Azo/Azoxy dimers, 4-phenoxyanilinePhenoxy-ring oxidized species
Reproducibility Moderate (Highly sensitive to Zn activation)High (Robust oxidation control)
Scalability Poor (Exothermic reduction risks runaway)Good (Mild, controlled oxidation)
Product Stability Requires storage at -20 °C under ArgonRequires storage at -20 °C under Argon

Biological Relevance & Application

In drug metabolism and toxicological studies, N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is utilized to model the behavior of ultimate carcinogens. In vivo, structurally similar N-hydroxyarylamines undergo bioactivation via UDP-glucuronosyltransferases to form highly unstable O-glucuronide esters, or via acetyltransferases to form N-acetoxy derivatives[3][4].

Once formed, the N-O bond undergoes spontaneous heterolytic cleavage (solvolysis). This generates a resonance-stabilized N-acetyl-N-arylnitrenium ion. This potent electrophile attacks the nucleophilic centers of DNA—predominantly the C8 position of guanine, often preceded by an initial kinetic attack at the N7 position[5][6].

NitreniumMechanism NAA N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide Solvolysis Solvolysis (Loss of -OAc) NAA->Solvolysis Nitrenium N-Acetyl-N-arylnitrenium Ion (Electrophile) Solvolysis->Nitrenium Adduct Covalent DNA Adduct (Mutagenesis) Nitrenium->Adduct Nucleophilic Attack DNA DNA Guanine (N7 / C8 positions) DNA->Adduct

Caption: Mechanism of DNA adduct formation via the N-acetyl-N-arylnitrenium ion intermediate.

References

  • Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases National Institutes of Health (NIH) / PMC[Link]

  • Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation at the N7 position National Institutes of Health (NIH) / PMC[Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens ResearchGate[Link]

  • Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity Australian Journal of Chemistry / ConnectSci[Link]

  • (PDF) Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity ResearchGate[Link]

Sources

A Researcher's Guide to N-Phenylacetamide Derivatives: Bridging In-Silico Predictions with In-Vitro Realities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Modern Drug Discovery Paradigm

In the landscape of medicinal chemistry, N-phenylacetamide derivatives have emerged as a versatile and promising scaffold, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2][3] The journey from a lead compound to a clinical candidate is, however, fraught with challenges, high costs, and a significant attrition rate. To navigate this complex path, modern drug discovery has embraced a powerful synergy: the integration of in-silico computational modeling with traditional in-vitro experimental validation.[4]

This guide provides a comprehensive comparison of these two fundamental approaches as applied to N-phenylacetamide derivatives. We will move beyond a mere listing of data to explore the causality behind experimental choices, offering researchers, scientists, and drug development professionals a deeper understanding of how to leverage these methodologies. Our focus is on the practical application and interpretation of data, demonstrating how computational screening can intelligently guide and refine wet-lab experimentation, ultimately accelerating the discovery pipeline.

Part 1: In-Silico Exploration - The Digital Proving Ground

In-silico techniques offer a rapid, cost-effective, and resource-efficient means to screen vast virtual libraries of compounds and prioritize candidates with the highest probability of success.[5] This pre-emptive analysis allows researchers to focus precious laboratory resources on molecules that are computationally validated to have promising binding affinities and favorable pharmacokinetic profiles.

Molecular Docking: Predicting the Perfect Fit

Molecular docking is a cornerstone of computational drug design, predicting the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[6] The primary goal is to identify compounds that can form stable, high-affinity interactions with a biologically relevant target, such as a bacterial enzyme or a cancer-related protein. The output, a "docking score," provides a numerical estimate of binding affinity (e.g., in kcal/mol), where a more negative score typically indicates a stronger predicted interaction.[7]

This predictive power is crucial; it allows us to hypothesize a mechanism of action before a compound is even synthesized. For instance, in-silico studies on N-phenylacetamide derivatives targeting the bacterial enzyme ParE, a type II topoisomerase essential for DNA replication, have successfully identified potential inhibitors.[2][8]

Workflow for Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Target 3D Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 3. Generate Ligand 3D Structure (N-phenylacetamide derivative) PrepLig 4. Optimize Ligand Geometry (Energy minimization) DefineSite 5. Define Binding Site (Grid box generation) Ligand->PrepLig RunDock 6. Run Docking Algorithm (e.g., AutoDock Vina) DefineSite->RunDock Analyze 7. Analyze Poses & Scores (Identify best binding mode) RunDock->Analyze Select 8. Select Candidates (Prioritize based on score & interactions) Analyze->Select

Caption: A typical workflow for molecular docking studies.

ADMET Prediction: Foreseeing the Pharmacokinetic Future

A compound's efficacy is irrelevant if it cannot reach its target in the body or is prematurely metabolized, excreted, or causes toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico step to weed out compounds with poor drug-like properties early on.[9][10] Numerous computational models, many based on Quantitative Structure-Activity Relationships (QSAR), analyze a molecule's structure to predict properties like gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for toxicity.[11]

Key ADMET Parameters to Consider:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.

  • Aqueous Solubility (LogS): Poor solubility can lead to poor absorption and bioavailability.

  • CYP450 Inhibition: Predicts if a compound might interfere with the metabolism of other drugs.

  • Toxicity: Screens for potential carcinogenicity, mutagenicity (Ames test), or other toxic effects.

Part 2: In-Vitro Validation - The Experimental Benchmark

While in-silico methods provide invaluable predictions, they are ultimately theoretical. In-vitro experiments provide the essential, real-world data needed to confirm or refute these predictions.[4] This is where the synthesized compounds are tested against biological systems like enzymes, cells, or microorganisms.

Chemical Synthesis of N-Phenylacetamide Derivatives

The foundation of any in-vitro study is the availability of the physical compound. The synthesis of N-phenylacetamide derivatives can be achieved through various established routes, often involving the formation of an amide bond between a phenylacetic acid derivative and an aniline derivative.

Detailed Protocol: Synthesis of a 2-(4-Fluorophenyl)-N-phenylacetamide Derivative

This protocol is adapted from methodologies used in the synthesis of N-phenylacetamide derivatives for anticancer evaluation.[1][12]

  • Step 1: Acyl Chloride Formation: To a solution of 2-(4-fluorophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Step 2: Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 3: Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Step 4: Amide Formation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Step 5: Aniline Addition: Add a solution of the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise to the cooled mixture.

  • Step 6: Final Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Step 7: Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Step 8: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final N-phenylacetamide derivative.

  • Step 9: Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.[13][14]

In-Vitro Biological Evaluation

Once synthesized, the derivatives are subjected to a battery of assays to quantify their biological activity. The choice of assay is dictated by the therapeutic goal.

  • Anticancer Activity: The cytotoxicity of compounds against various cancer cell lines (e.g., PC3 for prostate, MCF-7 for breast) is commonly measured using an MTS or MTT assay.[1][12] The result is expressed as an IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

  • Antibacterial/Antifungal Activity: The potency is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[2][3] For bactericidal compounds, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is also determined.[2][15]

Detailed Protocol: In-Vitro Cytotoxicity (MTS) Assay

This protocol outlines the steps to determine the IC₅₀ value of a synthesized N-phenylacetamide derivative against a cancer cell line.[16]

  • Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-phenylacetamide derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib or Doxorubicin).[1]

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours. During this time, viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[16]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of N-phenylacetamide derivatives A->B 24h C 3. Incubate (48-72 hours) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F Color Development G 7. Calculate IC50 Value F->G

Sources

A Comparative Guide to Analytical Techniques for Acetamide Quantification: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Acetamide is frequently encountered as a synthetic byproduct, a degradant, or a genotoxic impurity (GTI) in pharmaceutical active ingredients (APIs) and environmental matrices[1]. Due to its classification as a potential carcinogen (IARC Group 2B), regulatory bodies often require its quantification at trace levels (e.g., parts-per-million or lower) based on the Threshold of Toxicological Concern (TTC)[1].

As a Senior Application Scientist, the primary analytical challenge I observe laboratories face with acetamide is its physicochemical profile. It is a small, highly polar molecule (MW 59.07 g/mol ) that lacks a strong UV chromophore, rendering traditional HPLC-UV methods largely ineffective for trace analysis due to poor retention and sensitivity[2]. Consequently, mass spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC) has become the gold standard[1].

This guide objectively compares GC-MS and LC-MS/MS methodologies, providing the mechanistic reasoning behind method selection and self-validating experimental protocols to ensure scientific integrity.

Analytical Strategy & Method Selection

The decision to use GC-MS versus LC-MS/MS should not be arbitrary; it is dictated by the thermal stability of the sample matrix .

DecisionTree Start Acetamide Target Matrix Decision Thermally Labile Precursors or Complex Matrix? Start->Decision GC_Direct Direct GC-MS (DB-WAX / DB-624) Decision->GC_Direct No (Simple Matrix) Deriv_Req Artifact Risk High Decision->Deriv_Req Yes (Complex Matrix) LCMS LC-MS/MS (HILIC Column) Deriv_Req->LCMS Option A GC_Deriv GC-MS (9-Xanthydrol Deriv.) Deriv_Req->GC_Deriv Option B

Decision matrix for selecting the optimal acetamide quantification technique based on sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanistic Insights & Causality

Acetamide's volatility makes it inherently amenable to GC. Direct injection GC-MS is highly effective and rapid for simple matrices (e.g., base-contaminated acetonitrile) using polar columns like DB-WAX or DB-624[1].

However, a critical failure point occurs when analyzing complex matrices (such as food products or complex APIs). Direct injection at high inlet temperatures (e.g., 240°C) can induce the thermal degradation of matrix precursors (like amino acids or complex amides), leading to artifactual acetamide formation [2]. To circumvent this false-positive risk, chemical derivatization is mandatory. Reacting acetamide with 9-xanthydrol under acidic conditions at room temperature forms a stable, non-artifact-prone derivative, shifting the detection window and drastically improving selectivity[2].

Protocol: 9-Xanthydrol Derivatization for GC-MS

Self-Validating System Check: To make this protocol self-validating, we incorporate a stable isotope-labeled internal standard (SIL-IS), d3-acetamide, prior to extraction. Because the SIL-IS undergoes the exact same derivatization kinetics and matrix suppression as the native analyte, any procedural losses are mathematically normalized, ensuring absolute trustworthiness in the final quantification.

  • Sample Extraction: Extract the sample (e.g., 100 mg API or matrix) in 1.0 mL of methanol/water (80:20, v/v).

  • SIL-IS Addition: Spike the extract with d3-acetamide to achieve a final concentration of 1.0 µg/mL.

  • Derivatization: Add 100 µL of 9-xanthydrol solution (0.02 M in propanol) and 10 µL of concentrated HCl to 500 µL of the sample extract[2].

  • Incubation: Vortex briefly and incubate at room temperature for exactly 15 minutes to ensure complete conversion without thermal stress[2][3].

  • Quenching & Extraction: Neutralize the reaction with 0.5 mL of aqueous phosphoric acid (17%) and extract the newly formed derivative into 1.0 mL of dichloromethane.

  • GC-MS Analysis: Inject 1.0 µL (splitless) onto a DB-5MS column. Monitor Selected Ion Monitoring (SIM) m/z 59 for native acetamide and m/z 62 for d3-acetamide[2].

GCMS_Workflow N1 1. Sample Extraction (MeOH/Water) N2 2. SIL-IS Addition (d3-Acetamide) N1->N2 N3 3. Derivatization (9-Xanthydrol + HCl) N2->N3 N4 4. Incubation (15 min, Room Temp) N3->N4 N5 5. GC-MS Analysis (SIM Mode) N4->N5

Workflow for 9-xanthydrol derivatization of acetamide prior to GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mechanistic Insights & Causality

LC-MS/MS bypasses the thermal artifact issues of GC-MS entirely, as ionization (e.g., Electrospray Ionization, ESI) occurs at much lower thermal stress levels[2][3]. The primary challenge here is chromatographic. Acetamide's high polarity (logP ~ -1.26) causes it to elute in the void volume of standard reversed-phase (C18) columns, leading to severe ion suppression from unretained matrix components.

To resolve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized mixed-mode columns (e.g., Newcrom R1)[3][4]. HILIC relies on a water-enriched layer on the stationary phase, allowing polar retention driven by partitioning and hydrogen bonding. By starting with a high-organic mobile phase, acetamide is strongly retained and elutes away from the suppression zone.

Protocol: HILIC LC-MS/MS for Trace Acetamide

Self-Validating System Check: Similar to the GC-MS workflow, d3-acetamide must be spiked into the initial diluent. In LC-MS/MS, the SIL-IS is specifically critical for correcting ESI matrix effects (ion enhancement/suppression) that occur during co-elution with unseen matrix components.

  • Sample Preparation: Dissolve the sample in a highly organic diluent (e.g., 90% acetonitrile) to ensure compatibility with HILIC initial conditions. Aqueous samples will cause peak distortion (solvent mismatch) on a HILIC column.

  • Internal Standard: Spike with d3-acetamide (e.g., 0.5 ppm level).

  • Chromatographic Separation:

    • Column: Prevail Silica HILIC (150 x 4.6 mm, 3 µm) or equivalent[3].

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid in Water (pH ~4.5 to ensure consistent ionization)[3].

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 min, ramp to 50% B over 10 min, hold for 2 min, return to 95% B. Flow rate: 0.5 mL/min[3].

  • MS/MS Detection: Operate in ESI positive mode[3]. Monitor the Multiple Reaction Monitoring (MRM) transition for acetamide (m/z 60.1 → 43.1) and d3-acetamide (m/z 63.1 → 46.1).

Comparative Data Presentation

To facilitate method selection, the following table synthesizes the quantitative performance and operational parameters of each technique based on established analytical limits[1][2].

Analytical TechniquePrimary Separation MechanismMatrix CompatibilityArtifact RiskTypical Limit of Quantitation (LOQ)
GC-MS (Direct Injection) Boiling point / Polarity (DB-WAX/DB-624)Simple (Solvents, pure APIs)High (Thermal degradation in inlet)0.4 - 2.1 ppm
GC-MS (Derivatization) Volatility of 9-xanthydrol derivativeComplex (Food, biologicals, APIs)Low (Room temp reaction)< 0.3 ppm
LC-MS/MS (HILIC) Hydrophilic partitioningModerate to ComplexNone (No thermal stress)< 0.5 ppm

Conclusion

The selection between GC-MS and LC-MS/MS for acetamide quantification hinges entirely on matrix complexity and the thermal stability of the sample. For volatile matrices or simple APIs, direct GC-MS provides a rapid, high-throughput solution[1]. However, for complex biologicals, food matrices, or thermally labile APIs, LC-MS/MS (via HILIC) or derivatized GC-MS are mandatory to prevent false positives caused by artifactual generation[2]. Regardless of the chosen platform, the integration of a stable isotope-labeled internal standard is non-negotiable for maintaining self-validating scientific integrity.

References

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column.SIELC Technologies.
  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chrom

Sources

Safety Operating Guide

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling, Quenching, and Disposal of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Executive Summary & Chemical Context

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide belongs to a highly hazardous class of synthetic chemicals known as N-acetoxy-N-arylacetamides. In toxicological research and drug development, these compounds are utilized as model "ultimate carcinogens" to study DNA adduct formation and mutagenesis.

The Causality of Hazard: Unlike parent arylamines, which require enzymatic N-hydroxylation and subsequent O-acetylation by host metabolism to become toxic, this compound is pre-activated. The N-acetoxy group acts as a highly efficient leaving group. Spontaneous heterolytic cleavage of the N–O bond releases acetate, generating a highly electrophilic arylnitrenium ion. This intermediate rapidly attacks nucleophilic centers—predominantly the C8 position of guanine in DNA—forming bulky, covalent adducts that lead to frameshift mutations. Because it does not require metabolic activation, direct exposure poses an immediate, severe carcinogenic risk.

ToxicityMechanism A N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Stable Precursor) B Arylnitrenium Ion (Electrophilic Intermediate) A->B Heterolytic Cleavage (- Acetate) C DNA Adducts (e.g., dG-C8 Lesion) B->C Nucleophilic Attack by DNA Guanine

Caption: Activation pathway of N-acetoxy-N-arylacetamides forming mutagenic DNA adducts.

Operational Safety & Pre-Disposal Logistics

Before initiating any experiment or disposal protocol, establish a strict containment perimeter. Standard solvent disposal procedures are insufficient and dangerous for reactive electrophiles.

  • Engineering Controls: All manipulations must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated, externally exhausted chemical fume hood, as outlined in [1].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Use an inner nitrile glove and an outer chemically resistant glove (e.g., neoprene or extended-cuff heavy nitrile).

    • Body: Disposable, fluid-resistant laboratory coat with knit cuffs.

    • Face: Safety goggles and a full face shield when handling concentrated stock solutions.

  • Work Area Preparation: Line the fume hood workspace with plastic-backed, highly absorbent bench paper to immediately contain micro-spills.

Step-by-Step Disposal Methodologies

Because N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is an ultimate carcinogen, liquid waste containing this compound must be chemically deactivated (quenched) prior to final disposal. Solid waste must be segregated for high-temperature incineration, adhering to [2].

Protocol A: Chemical Quenching of Liquid Waste and Stock Solutions

Causality: Direct disposal of reactive esters into mixed solvent waste can lead to cross-reactions, hazardous polymerization, or exposure downstream. Base-catalyzed hydrolysis cleaves the reactive N-acetoxy ester, converting it to the less reactive N-hydroxyarylamine and acetate, which can then be safely handled by waste management.

  • Preparation of Quenching Solution: In a dedicated fume hood, prepare a 10-fold molar excess of 1M Sodium Hydroxide (NaOH) or a 5% Sodium Thiosulfate solution.

  • Controlled Addition: Place the quenching solution in a round-bottom flask or heavy-walled beaker equipped with a magnetic stir bar. Slowly add the liquid waste (e.g., DMSO or ethanol solutions of the compound) dropwise to the stirring quenching solution to prevent exothermic splashing.

  • Hydrolysis Incubation: Allow the mixture to stir continuously at room temperature for a minimum of 24 hours. This duration ensures complete hydrolysis of the N-acetoxy bond.

  • Neutralization: Carefully neutralize the solution to pH 6–8 using dilute Hydrochloric Acid (HCl). Verify with pH indicator strips.

  • Final Segregation: Transfer the neutralized solution to a chemically compatible, clearly labeled "Aqueous Toxic Waste" container. Do not mix with general organic solvents.

Protocol B: Handling Solid Waste and Consumables

Causality: Contaminated pipette tips, Eppendorf tubes, and bench paper cannot be reliably quenched chemically. They must be packaged securely to prevent aerosolization or dermal contact during transit to the incinerator.

  • Primary Containment: Inside the fume hood, place all contaminated solid consumables directly into a primary chemical waste bag (a clear, heavy-duty polyethylene bag).

  • Secondary Containment: Seal the primary bag securely (e.g., gooseneck tie) and place it into a secondary, rigid, leak-proof container (such as a dedicated hazardous waste bucket with a locking lid).

  • Labeling: Affix a hazardous waste label specifying: "Hazardous Solid Waste - Chemical Carcinogen (N-acetoxy-N-arylacetamide) - DO NOT AUTOCLAVE."

  • Disposal Route: Dispatch the sealed container to Environmental Health and Safety (EHS) for EPA-approved high-temperature incineration (>1000°C). Autoclaving is strictly prohibited as heat may vaporize the compound.

Disposal Workflow Visualization

To ensure compliance and prevent accidental mixing of waste streams, follow the segregated workflow below.

DisposalWorkflow Start Waste Generation: N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide Solid Solid Waste (Contaminated PPE, Consumables) Start->Solid Liquid Liquid Waste (Stock Solutions, Washings) Start->Liquid Segregate Segregation in EPA-Approved Containers Solid->Segregate Double containment Quench Chemical Quenching (1M NaOH / 24h Stirring) Liquid->Quench Required for reactive esters Quench->Segregate Incinerate High-Temperature Incineration (>1000°C) Segregate->Incinerate Final Destruction Route

Caption: Segregated disposal workflow for solid and liquid N-acetoxy-N-arylacetamide waste.

Waste Stream Summary

Adherence to strict waste segregation prevents dangerous chemical incompatibilities and ensures regulatory compliance.

Waste CategoryExamplesPrimary Treatment / HandlingFinal Disposal Route
Liquid Stock Solutions Unused compound in DMSO, Ethanol, or AcetonitrileQuench via base-catalyzed hydrolysis (1M NaOH) for 24h, then neutralize to pH 6-8.Aqueous Toxic Waste (Incineration)
Solid Consumables Pipette tips, microcentrifuge tubes, weighing boatsDouble-bag in heavy-duty polyethylene strictly within the fume hood.Solid Hazardous Waste (Incineration)
Contaminated PPE Outer nitrile/neoprene gloves, bench paperPlace in primary chemical waste bag before exiting the hood.Solid Hazardous Waste (Incineration)
Spill Cleanup Absorbent pads used to wipe up minor spillsWet with 1M NaOH to hydrolyze in situ, collect after 30 mins.Solid Hazardous Waste (Incineration)

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • National Institutes of Health. (1993). Health and Safety Guidelines for Grantees and Contractors (Referencing NIH Publication No. 81-2385: NIH Guidelines for the Laboratory Use of Chemical Carcinogens). NIH Guide.[Link]

Personal protective equipment for handling N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly reactive compounds requires more than just a standard safety data sheet (SDS)—it requires a fundamental understanding of the chemical’s mechanistic toxicology.

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide belongs to a highly specialized class of compounds known as N-acetoxy-N-arylacetamides. These are not standard research chemicals; they are direct-acting, ultimate carcinogens. To build a robust safety architecture, we must first understand why this compound is dangerous, and then design our Personal Protective Equipment (PPE) and operational workflows to specifically neutralize that threat.

The Mechanistic Threat Profile

Unlike pro-carcinogens that require metabolic activation by liver cytochrome P450 enzymes, N-acetoxy-N-arylacetamides are pre-activated 1. The N-acetoxy group is highly labile. When exposed to aqueous environments or physiological media, the compound undergoes rapid solvolysis, shedding the acetate anion to generate a highly reactive N-acetyl-N-arylnitrenium ion 2.

This nitrenium ion is a potent electrophile that aggressively seeks out nucleophiles. If it enters the body, it will spontaneously attack the C-8 position of guanine residues in DNA, causing bulky covalent adducts, frameshift mutations, and severe genotoxicity 3.

ToxicityMechanism A N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide (Pro-electrophile) B Loss of Acetate Anion (Solvolysis) A->B C N-Acetyl-N-arylnitrenium Ion (Ultimate Carcinogen) B->C D Nucleophilic Attack (DNA Guanine C-8) C->D E Covalent DNA Adduct Formation D->E F Frameshift Mutation & Carcinogenesis E->F

Caption: Pathway of nitrenium ion formation and DNA adduct mutagenesis.

Mandatory PPE & Engineering Controls

Because this compound bypasses biological activation and directly alkylates macromolecules, standard BSL-1/BSL-2 chemical handling is insufficient. The PPE strategy must be designed to prevent any possibility of aerosol inhalation or lipophilic dermal absorption.

Table 1: Quantitative PPE Specifications & Mechanistic Rationale

PPE ComponentMaterial SpecificationMechanistic Rationale
Primary Gloves 100% Nitrile (0.12 mm min. thickness)Provides baseline barrier against lipophilic aromatic compounds.
Secondary Gloves Neoprene or Butyl RubberPrevents breakthrough of the highly reactive electrophilic species if the primary glove fails.
Respirator N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized powder, avoiding direct respiratory tract DNA adduct formation.
Body Protection Tyvek® Disposable Suit with elastic cuffsEliminates the risk of micro-particulate adherence to standard woven lab coats.
Eye Protection Indirect Vented Chemical GogglesProtects ocular mucosa from airborne particulate settling and accidental splashes during dissolution.

Engineering Control Requirement: All handling of the dry powder must occur within a certified Class II Type B2 Biological Safety Cabinet or a dedicated Chemical Fume Hood with a minimum face velocity of 100 fpm.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, we must treat the workflow as a closed loop. The chemical must be weighed, dissolved, utilized, and neutralized before any materials leave the fume hood.

OperationalWorkflow S1 1. PPE & Fume Hood Setup (Double Nitrile, Tyvek, N95/P100) S2 2. Weighing & Dissolution (Closed System / Static Control) S1->S2 S3 3. Experimental Application (In Vitro / In Vivo) S2->S3 S4 4. Quenching Residuals (0.1 M Methionine or Thiosulfate) S3->S4 S5 5. Nucleophilic Substitution (Neutralization of Nitrenium) S4->S5 S6 6. Hazardous Waste Disposal (Incineration) S5->S6

Caption: Step-by-step operational and chemical quenching workflow.

Step 1: Static Control & Weighing

  • Wipe down the interior of the fume hood and the analytical balance with a damp, lint-free cloth to eliminate static electricity. Static can cause the highly potent powder to aerosolize.

  • Place a pre-weighed, sealable glass vial onto the balance. Tare the balance.

  • Using a static-free anti-magnetic spatula, carefully transfer the required mass of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide into the vial.

  • Cap the vial before removing it from the balance to prevent micro-drafts from dispersing the powder.

Step 2: Dissolution

  • Inject your primary solvent (typically anhydrous DMSO or DMF, as water will cause premature solvolysis) directly through the septum of the capped vial using a syringe.

  • Vortex gently until fully dissolved. Once in solution, the aerosolization threat is mitigated, but the dermal absorption threat increases significantly.

Chemical Quenching & Disposal Plan (Self-Validating Protocol)

How do we confidently dispose of an ultimate carcinogen? We exploit its own chemical reactivity. Since N-acetoxy-N-arylacetamides are designed to attack nucleophiles, we flood the disposal environment with a superior, sacrificial nucleophile.

By introducing a massive stoichiometric excess of a "soft" nucleophile like sulfur (found in methionine or thiosulfate), we force the nitrenium ion to react with our quenching agent rather than ambient water or biological material 4. This converts the ultimate carcinogen into a stable, water-soluble, non-toxic thioether adduct, making the protocol self-validating.

Table 2: Quantitative Quenching Parameters

Quenching ReagentConcentrationTarget Ratio (Quencher:Chemical)Required Reaction Time
L-Methionine0.1 M in H2O50:1 molar excess30 minutes
Sodium Thiosulfate5% (w/v) in H2O100:1 molar excess15 minutes
Sodium Hydroxide0.1 NN/A (Alkaline Hydrolysis)2 hours at 75°C

Step-by-Step Quenching Methodology:

  • Prepare the Quench Bath: Inside the fume hood, prepare a beaker containing 500 mL of 0.1 M L-Methionine solution.

  • Submerge Consumables: Place all contaminated spatulas, weigh boats, and empty chemical vials directly into the methionine bath.

  • Liquid Waste Neutralization: Pour any remaining N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide stock solution directly into the quench bath.

  • Incubation: Allow the bath to sit undisturbed for a minimum of 30 minutes. The pseudo-first-order kinetics mathematically guarantee the total depletion of the electrophilic threat.

  • Final Disposal: Once neutralized, the liquid can be transferred to standard hazardous aqueous waste containers for high-temperature incineration. Dispose of all solid consumables (including your outer gloves) in a designated biohazard/chemical burn box.

References

  • Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. National Institutes of Health (NIH) / PubMed.[Link]

  • Mechanisms of action of carcinogenic aromatic amines: an investigation using mutagenesis in bacteria. National Institutes of Health (NIH) / PubMed.[Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens. ResearchGate.[Link]

  • Mutagenicity of N-acyloxy-N-alkoxyamides – QSAR determination of factors controlling activity. ConnectSci.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.